Gefitinib hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Gefitinib Hydrochloride in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (Iressa®) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC), moving from broad-spectrum chemotherapy to targeted molecular therapy. This technical guide provides an in-depth exploration of the core mechanism of action of gefitinib hydrochloride. It details the molecular interactions, downstream signaling consequences, and the critical role of epidermal growth factor receptor (EGFR) mutations in determining therapeutic efficacy. Furthermore, this document outlines common mechanisms of acquired resistance and presents detailed protocols for key experimental assays used in the study of gefitinib's activity. Quantitative data from pivotal clinical trials are summarized, and complex biological pathways and experimental workflows are visualized through detailed diagrams.
Introduction: The Advent of Targeted Therapy in NSCLC
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[1] For decades, cytotoxic chemotherapy was the standard of care, offering modest survival benefits at the cost of significant toxicity.[2] The discovery of the central role of the epidermal growth factor receptor (EGFR) signaling pathway in the proliferation and survival of various solid tumors, including NSCLC, paved the way for the development of targeted therapies.[3][4] Gefitinib, an orally active, reversible EGFR tyrosine kinase inhibitor (TKI), was the first of its class to be approved for the treatment of NSCLC.[3][5] It quickly became apparent that the clinical efficacy of gefitinib was largely confined to a specific subset of NSCLC patients whose tumors harbor activating mutations within the tyrosine kinase domain of the EGFR gene.[2][3] This guide delves into the precise molecular mechanisms that underpin this targeted therapeutic effect.
Molecular Mechanism of Action of Gefitinib
Gefitinib is a synthetic anilinoquinazoline compound that functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[6][7]
Targeting the EGFR Tyrosine Kinase Domain
The EGFR is a transmembrane receptor with an extracellular ligand-binding domain, a transmembrane segment, and an intracellular domain with tyrosine kinase activity.[3] Upon binding of its ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation event creates docking sites for various downstream signaling molecules, initiating a cascade of events that promote cell proliferation, survival, and metastasis.
Gefitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the EGFR tyrosine kinase.[2][3] By occupying this site, gefitinib prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[2][7]
The Critical Role of Activating EGFR Mutations
The remarkable efficacy of gefitinib in a subset of NSCLC patients is intrinsically linked to the presence of specific somatic mutations in the EGFR gene, most commonly in-frame deletions in exon 19 and the L858R point mutation in exon 21.[2] These mutations lead to a conformational change in the ATP-binding pocket of the EGFR tyrosine kinase domain, resulting in its constitutive activation, even in the absence of ligand binding.[5][8] This mutation-driven, persistent signaling promotes the survival of cancer cells, a phenomenon often referred to as "oncogene addiction."
Gefitinib has a higher binding affinity for the mutated EGFR than for the wild-type receptor. This increased affinity is a key determinant of its therapeutic window, allowing for potent inhibition of the constitutively active mutant EGFR at concentrations that have a lesser effect on the wild-type receptor, thus minimizing toxicity to normal tissues.
Downstream Signaling Pathways Inhibited by Gefitinib
By blocking EGFR autophosphorylation, gefitinib effectively abrogates the activation of several critical downstream signaling pathways that are crucial for tumor growth and survival. The primary pathways affected are:
-
The PI3K/Akt Pathway: This pathway is a major driver of cell survival and is frequently activated by mutant EGFR.[8] Inhibition of this pathway by gefitinib leads to the induction of apoptosis (programmed cell death) in cancer cells.[8]
-
The MAPK/ERK Pathway: This pathway is primarily involved in the regulation of cell proliferation.[1] Gefitinib's blockade of this pathway contributes to the cytostatic effects of the drug.
-
The STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are involved in promoting cell survival. Mutant EGFRs have been shown to selectively activate STAT signaling, and inhibition of this pathway by gefitinib also contributes to its pro-apoptotic effects.[8]
The inhibition of these survival signals is a key contributor to the dramatic clinical responses observed in patients with EGFR-mutated NSCLC treated with gefitinib.[8]
Caption: Gefitinib inhibits the constitutively active mutant EGFR, blocking downstream pro-survival and proliferative signaling pathways.
Mechanisms of Acquired Resistance to Gefitinib
Despite the initial impressive responses, the majority of patients treated with gefitinib eventually develop acquired resistance, with a median progression-free survival of 9 to 13 months.[9] Understanding the molecular basis of this resistance is crucial for the development of subsequent lines of therapy.
Secondary Mutations in the EGFR Gene
The most common mechanism of acquired resistance, accounting for up to 60% of cases, is the development of a secondary mutation in the EGFR tyrosine kinase domain, most notably the T790M "gatekeeper" mutation.[9][10] This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the competitive inhibitory effect of gefitinib.[11]
Activation of Bypass Signaling Pathways
In some cases, resistance emerges through the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most well-characterized of these is the amplification of the MET proto-oncogene, which leads to the activation of the PI3K/Akt pathway, rendering the cells resistant to EGFR inhibition.[9]
Phenotypic Transformation
A less common mechanism of resistance involves the histological transformation of the tumor from NSCLC to other subtypes, such as small cell lung cancer (SCLC).[9] This transformation is associated with a loss of dependence on EGFR signaling.
Quantitative Data from Clinical Trials
The efficacy of gefitinib has been evaluated in numerous clinical trials. The following tables summarize key quantitative data, highlighting the differential response based on EGFR mutation status.
| Pivotal Phase III Trial (IPASS) | Gefitinib | Carboplatin/Paclitaxel | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (EGFR-mutated) | 9.5 months | 6.3 months | 0.48 (0.36-0.64) | <0.001 |
| Objective Response Rate (EGFR-mutated) | 71.2% | 47.3% | - | <0.001 |
Data from the IRESSA Pan-Asia Study (IPASS) in previously untreated patients with advanced NSCLC who were light or never smokers.[9]
| Phase II Trials in Pretreated Patients | Objective Response Rate | Disease Control Rate | Median Overall Survival |
| IDEAL-1 (250 mg/day) | ~20% | ~50% | ~8 months |
| IDEAL-2 (250 mg/day) | ~10% | ~40% | ~7 months |
Data from the IDEAL (Iressa Dose Evaluation in Advanced Lung Cancer) trials in pretreated patients with NSCLC.[3]
| Response Rates Based on EGFR Mutation Status | EGFR Mutation-Positive | EGFR Wild-Type |
| Objective Response Rate (ISEL Trial) | 37.5% | 2.6% |
| Objective Response Rate (IDEAL Trials - retrospective) | 46% | 10% |
Data from the Iressa Survival Evaluation in Lung Cancer (ISEL) and retrospective analysis of the IDEAL trials.[12]
Detailed Methodologies for Key Experiments
The elucidation of gefitinib's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for some of the most commonly employed assays.
Cell Viability and Proliferation Assays (e.g., CCK8/MTT)
Objective: To determine the effect of gefitinib on the viability and proliferation of NSCLC cell lines.
Protocol:
-
Cell Seeding: NSCLC cells (e.g., HCC827 with EGFR exon 19 deletion, A549 with wild-type EGFR) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of gefitinib (typically ranging from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan crystals).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: NSCLC cells are treated with gefitinib or vehicle control for a specified time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-EGFR, phospho-Akt, phospho-ERK) and their total protein counterparts.
-
Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.
Caption: A streamlined workflow for Western blotting to analyze protein phosphorylation.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the expression of specific genes in response to gefitinib treatment.
Protocol:
-
RNA Extraction: Total RNA is extracted from gefitinib-treated and control cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). The reaction is performed in a real-time PCR thermal cycler.
-
Data Analysis: The cycle threshold (Ct) values are determined for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) in each sample. The relative expression of the target gene is calculated using the ΔΔCt method.
Conclusion
This compound has fundamentally altered the treatment landscape for a defined subset of NSCLC patients. Its mechanism of action, centered on the targeted inhibition of mutated, constitutively active EGFR, exemplifies the power of precision medicine. A thorough understanding of its molecular interactions, the downstream pathways it modulates, and the mechanisms by which resistance emerges is paramount for the ongoing development of more effective and durable therapeutic strategies in the fight against non-small cell lung cancer. The experimental protocols and quantitative data presented herein provide a robust foundation for researchers and drug development professionals working to build upon the success of gefitinib and overcome the challenges that remain.
References
- 1. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib in the treatment of nonsmall cell lung cancer with activating epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.harvard.edu [news.harvard.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Synthesis of Gefitinib Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of gefitinib hydrochloride. It details the key experimental protocols used to characterize its biological activity and presents critical quantitative data in a structured format. Furthermore, this guide includes detailed diagrams of the EGFR signaling pathway, experimental workflows, and the chemical synthesis of gefitinib to facilitate a deeper understanding of this pivotal anticancer agent.
Discovery and Development
Gefitinib was developed by AstraZeneca and was one of the first EGFR tyrosine kinase inhibitors (TKIs) to be approved for the treatment of non-small cell lung cancer (NSCLC).[1] Its development was a landmark in personalized medicine, as its efficacy was found to be strongly correlated with the presence of activating mutations in the EGFR gene, particularly in-frame deletions in exon 19 and the L858R point mutation in exon 21.[2] This discovery transformed the treatment landscape for a specific subset of NSCLC patients.
The initial approval of gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 was for the treatment of advanced NSCLC after the failure of platinum-based and docetaxel chemotherapies.[1] Subsequent clinical trials demonstrated its superior efficacy as a first-line treatment for patients with EGFR-mutated NSCLC.
Mechanism of Action
Gefitinib is a synthetic anilinoquinazoline that functions as a reversible inhibitor of the EGFR tyrosine kinase.[3][4] It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the EGFR.[2][4] This binding prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways.[2][4]
By blocking EGFR signaling, gefitinib effectively inhibits several key cellular processes that are crucial for tumor growth and survival, including:
-
Cell Proliferation: Inhibition of the Ras-Raf-MEK-ERK pathway.[4]
-
Cell Survival: Blockade of the PI3K-Akt-mTOR pathway, which promotes apoptosis.[5]
-
Angiogenesis: Reduction in the expression of vascular endothelial growth factor (VEGF).[2]
-
Metastasis: Inhibition of tumor cell invasion and migration.
The heightened sensitivity of tumors with activating EGFR mutations to gefitinib is attributed to the fact that these mutations lead to a constitutive activation of the receptor's kinase activity, making the cancer cells highly dependent on this signaling pathway for their survival.
Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.
Chemical Synthesis of this compound
Several synthetic routes for gefitinib have been reported since its initial development. The original synthesis by AstraZeneca involved six steps starting from 6,7-dimethoxy-3H-quinazolin-4-one.[6] More recent and efficient methods have been developed to improve the overall yield and reduce the number of steps. Below is a representative synthetic scheme.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ukm.my [ukm.my]
The Synthesis of Gefitinib Hydrochloride Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of structural analogs of gefitinib hydrochloride, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The document details synthetic methodologies, presents key quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows.
Introduction to Gefitinib and Its Analogs
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC)[1]. It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival[1]. The development of gefitinib analogs is driven by the need to overcome acquired resistance, improve potency and selectivity, and broaden the therapeutic applications of this class of drugs. Structural modifications of gefitinib have primarily focused on three key areas: the quinazoline core, the aniline substituent, and the morpholino-containing side chain at the 6- or 7-position of the quinazoline ring.
Core Synthetic Strategies for Gefitinib Analogs
The synthesis of gefitinib analogs generally revolves around the construction of the 4-anilinoquinazoline scaffold. Several synthetic routes have been developed, often starting from substituted anthranilic acids or benzonitriles. Key chemical transformations repeatedly employed in these syntheses include:
-
Alkylation: Introduction of side chains, typically at the hydroxyl groups of the quinazoline precursor.
-
Nitration: Introduction of a nitro group, which is subsequently reduced to an amine for cyclization.
-
Reduction: Conversion of a nitro group to an amino group, a critical step for forming the quinazoline ring.
-
Cyclization: Formation of the quinazoline ring system, often from an aminobenzoic acid derivative and a formamide equivalent.
-
Chlorination: Activation of the 4-position of the quinazoline ring for subsequent nucleophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the 4-chloroquinazoline intermediate with a substituted aniline to form the final 4-anilinoquinazoline core structure.
A general workflow for the synthesis of gefitinib analogs is depicted below.
Experimental Protocols for Key Synthetic Transformations
This section provides detailed methodologies for the synthesis of representative gefitinib analogs, highlighting modifications to the core structure.
Synthesis of 4-Benzothienyl Amino Quinazoline Analogs
This series of analogs involves the replacement of the 3-chloro-4-fluoroaniline moiety of gefitinib with a benzothiophene ring, which has been shown to enhance anti-tumor activity[2].
Experimental Protocol:
-
Alkylation of Methyl 3-hydroxy-4-methoxybenzoate: To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent such as acetone, add 1-bromo-3-chloropropane and potassium carbonate (K2CO3). The mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the alkylated product[2].
-
Nitration: The alkylated product is dissolved in acetic acid and cooled in an ice bath. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for a few hours and then poured into ice water. The resulting precipitate is filtered, washed with water, and dried to give the nitro derivative[2].
-
Reduction of the Nitro Group: The nitro derivative is dissolved in a mixture of methanol and acetic acid. Powdered iron is added, and the suspension is heated under a nitrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the amino compound[2].
-
Cyclization to form the Quinazolinone Ring: The amino compound is refluxed with formamidine acetate in ethanol for several hours. The solvent is then removed, and the residue is purified to give the quinazolinone derivative[2].
-
Chlorination of the Quinazolinone: The quinazolinone is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) and refluxed. The excess thionyl chloride is removed under vacuum to yield the 4-chloroquinazoline intermediate[2].
-
Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with an excess of ethyl 5-aminobenzo[b]thiophene-2-carboxylate in isopropanol at reflux to yield the coupled product.
-
Final Side Chain Modification: The terminal chlorine of the propoxy side chain is displaced by reacting with various aliphatic amines in the presence of potassium iodide (KI) at elevated temperatures to furnish the final 4-benzothienyl amino quinazoline analogs[2].
Synthesis of Gefitinib-1,2,3-Triazole Derivatives via Click Chemistry
The introduction of a 1,2,3-triazole ring into the gefitinib structure is a modern approach to generating novel analogs with potential anticancer activities. This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction[3].
Experimental Protocol:
-
Synthesis of the Alkyne Intermediate: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one is first chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to give 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline. This intermediate is then condensed with 3-ethynylaniline in a suitable solvent such as isopropanol under reflux to yield N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[3].
-
Synthesis of Azide Compounds: A variety of substituted benzyl or phenyl azides are synthesized from the corresponding halides or other precursors using standard procedures, for example, by reaction with sodium azide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The alkyne intermediate and a substituted azide are dissolved in a solvent mixture such as t-BuOH/H2O. To this solution, sodium ascorbate and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified by chromatography to give the desired gefitinib-1,2,3-triazole derivative[3].
Quantitative Data Summary
The biological activity of synthesized gefitinib analogs is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. The following tables summarize the IC50 values and percentage yields for selected gefitinib analogs from the literature.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 4-Benzothienyl Amino Quinazoline Analogs
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | Yield (%) | Reference |
| Gefitinib | 15.8 | 12.5 | 10.2 | 18.3 | - | [2] |
| Analog A1 | 5.2 | 4.1 | 3.5 | 6.8 | 75 | [2] |
| Analog A2 | 4.8 | 3.9 | 3.1 | 5.5 | 78 | [2] |
| Analog B1 | 1.2 | 0.9 | 0.8 | 1.5 | 82 | [2] |
| Analog B2 | 0.9 | 0.7 | 0.6 | 1.1 | 85 | [2] |
Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Gefitinib-1,2,3-Triazole Derivatives
| Compound | NCI-H1299 (Lung) | A549 (Lung) | NCI-H1437 (Lung) | Yield (%) | Reference |
| Gefitinib | 14.23 ± 0.08 | 15.11 ± 0.05 | 20.44 ± 1.43 | - | [3] |
| Analog 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 | 65 | [3] |
| Analog 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 | 68 | [3] |
EGFR Signaling Pathway and Mechanism of Action
Gefitinib and its analogs exert their therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Gefitinib competitively blocks the ATP binding site on the EGFR tyrosine kinase, preventing this autophosphorylation and thereby inhibiting the downstream signaling cascades.
Conclusion
The synthesis of structural analogs of this compound is a dynamic area of research aimed at developing more effective and resilient anticancer therapies. By modifying the core quinazoline structure, the aniline moiety, and the solubilizing side chain, researchers are creating novel compounds with improved pharmacological profiles. The detailed synthetic protocols and comparative biological data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of the next generation of EGFR inhibitors.
References
Gefitinib Hydrochloride: A Deep Dive into Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding and selectivity profile of gefitinib hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] By competitively and reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain, gefitinib inhibits EGFR autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3][4][5] This document details the molecular interactions, quantitative measures of potency and selectivity, and the experimental methodologies used to characterize this important anti-cancer agent.
Target Binding and Molecular Interactions
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[5] Its mechanism of action involves binding to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on EGFR and blocking the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][5]
Crystallographic studies of gefitinib in complex with the EGFR kinase domain have provided detailed insights into its binding mode. The anilinoquinazoline core of gefitinib occupies the adenine-binding pocket, with the quinazoline nitrogen (N1) forming a key hydrogen bond with the backbone amide of Methionine 793 in the hinge region of the kinase.[6] Van der Waals interactions between the gefitinib molecule and hydrophobic residues within the ATP binding cleft further stabilize the complex.
The Protein Data Bank (PDB) contains several crystal structures of gefitinib bound to various forms of the EGFR kinase domain, including wild-type and mutant versions. These structures, with PDB IDs such as 4WKQ , 4I22 , and 3UG2 , serve as invaluable resources for understanding the structural basis of gefitinib's inhibitory activity and its differential affinity for mutant forms of EGFR.[5][6][7][8][9]
Quantitative Analysis of Binding Affinity and Selectivity
The potency and selectivity of gefitinib are quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through a range of biochemical and cell-based assays.
Potency against EGFR
Gefitinib exhibits high potency against the EGFR tyrosine kinase, with reported IC50 values in the nanomolar range.[10] Its inhibitory activity is particularly pronounced against activating mutations in the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, which are frequently observed in non-small cell lung cancer (NSCLC).[1][11]
| Target | IC50 (nM) | Cell Line/Assay Conditions |
| EGFR (Tyrosine Phosphorylation) | 21 - 22 | Low and high EGFR-expressing cell lines |
| EGFRvIII (Tyrosine Phosphorylation) | 84 | EGFRvIII-expressing cell line |
| EGFR (Tyr1173 Phosphorylation) | 26 - 37 | NR6W and NR6wtEGFR cells |
| EGFR (Tyr992 Phosphorylation) | 37 - 57 | NR6wtEGFR and NR6W cells |
| PLC-γ (Phosphorylation) | 27 | NR6W cells |
| AKT (Phosphorylation) | 220 - 263 | Low-EGFR and -EGFRvIII-expressing cell lines |
| H3255 (EGFR L858R) | 3 | Cell Viability Assay |
| PC-9 (EGFR ex19del) | <1000 | Cell Viability Assay |
| 11-18 (EGFR mutant) | 390 | Cell Viability Assay |
| H1650 (EGFR ex19del) | >10000 | Cell Viability Assay |
| H1975 (EGFR L858R/T790M) | >10000 | Cell Viability Assay |
Table 1: Reported IC50 values for gefitinib against EGFR and downstream signaling components in various cell lines and assays.[10][12][13][14][15]
Kinase Selectivity Profile
While gefitinib is a potent EGFR inhibitor, its selectivity against a broader panel of kinases is a critical aspect of its pharmacological profile. Kinase selectivity profiling is essential to understand potential off-target effects that could contribute to both therapeutic efficacy and adverse events.[16]
| Kinase | IC50 (nM) | Assay Type |
| EGFR | 2-37 | Biochemical/Cell-based |
| ABL | >10,000 | Biochemical |
| c-SRC | >10,000 | Biochemical |
| KDR (VEGFR2) | >10,000 | Biochemical |
| c-MET | >10,000 | Biochemical |
| PDGFRβ | >10,000 | Biochemical |
| CDK1/cyclin B | >10,000 | Biochemical |
Table 2: Representative selectivity profile of gefitinib against a panel of kinases. Data is illustrative and compiled from various sources. Precise values can vary based on assay conditions.
It is important to note that while gefitinib demonstrates high selectivity for EGFR in many assays, some studies have identified potential off-targets through computational and experimental approaches, which may play a role in its overall biological activity.[17]
Experimental Protocols
The characterization of gefitinib's binding and selectivity relies on a variety of well-established experimental protocols.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a serial dilution of gefitinib in DMSO.
-
In a 384-well plate, add 1 µL of the gefitinib dilution or DMSO (vehicle control).
-
Add 2 µL of EGFR kinase solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each gefitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]
Cell-Based EGFR Phosphorylation Assay (Western Blotting)
This method assesses the ability of gefitinib to inhibit the autophosphorylation of EGFR in a cellular context.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, PC-9)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of gefitinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.[19]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by gefitinib and the experimental procedures used to study it can aid in understanding its mechanism of action.
EGFR Signaling Pathway
Gefitinib blocks the initiation of several critical downstream signaling cascades that are normally activated by EGFR.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase, with a well-characterized mechanism of action. Its preferential targeting of activating EGFR mutants has made it a cornerstone in the treatment of specific subsets of non-small cell lung cancer. A thorough understanding of its binding characteristics, selectivity profile, and the experimental methods used for its evaluation is crucial for the continued development of targeted cancer therapies and for optimizing its clinical use. This guide provides a foundational resource for professionals in the field of cancer research and drug development.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. bio-rad.com [bio-rad.com]
Early Preclinical Studies of Gefitinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational preclinical research that paved the way for the clinical development of gefitinib hydrochloride (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical signaling pathways and workflows to offer a comprehensive resource for professionals in drug development and cancer research.
Core Mechanism of Action
Gefitinib is an orally active, small-molecule inhibitor that competitively and reversibly binds to the adenosine triphosphate (ATP) binding site within the tyrosine kinase domain of EGFR.[1][2] This action blocks EGFR autophosphorylation and subsequent downstream signaling, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and a reduction in angiogenesis in tumors dependent on EGFR signaling for growth and survival.[2][3] Preclinical studies have demonstrated that gefitinib is particularly effective in non-small cell lung cancer (NSCLC) models harboring activating mutations in the EGFR gene.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical evaluations of this compound, including its in vitro potency in various cell lines and its in vivo efficacy in xenograft models.
Table 1: In Vitro Efficacy of Gefitinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference(s) |
| PC9 | Exon 19 Deletion | <1 (highly sensitive) | [4] |
| HCC827 | Exon 19 Deletion | Sensitive (IC50 from 0.7 nM to 50 nM) | [3] |
| H1975 | L858R + T790M | >10 (resistant) | [5] |
| H820 | Exon 19 Del + T790M + MET Amp | Resistant | [3] |
| A549 | Wild-Type | 32.0 ± 2.5 | [5] |
| H460 | Wild-Type | Resistant | [6] |
| H322 | Wild-Type | Resistant | [6] |
| H157 | Wild-Type | Resistant | [6] |
| H358R (Cisplatin-Resistant) | Wild-Type | Enhanced sensitivity compared to parental | [7] |
| A549R (Cisplatin-Resistant) | Wild-Type | Enhanced sensitivity compared to parental | [7] |
IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy of Gefitinib in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| H355-Luciferase | Daily (40 mg/kg) | Moderate inhibition | [8] |
| H355-Luciferase | Weekly (200 mg/kg) | Profoundly effective, greater than daily dosing | [8][9] |
| B(a)P-induced lung AD in A/J mice | Weekly | Significant inhibition of tumor load | [8] |
| NTCU-induced lung SCC in Swiss/p53val135/wt mice | Weekly | More effective than daily treatment | [8] |
| H358R (Cisplatin-Resistant) | Combination with cisplatin | Significantly inhibited tumor growth | [7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of gefitinib (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[5]
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5]
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, which is a key indicator of signaling pathway activation.
Protocol:
-
Cell Treatment and Lysis: Treat cultured NSCLC cells with gefitinib at various concentrations for a defined period. Following treatment, lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Xenograft Mouse Model for In Vivo Efficacy
This in vivo model is crucial for evaluating the anti-tumor activity of a drug candidate in a living organism.
Protocol:
-
Cell Preparation and Implantation: Harvest cultured human NSCLC cells (e.g., H355-Luciferase) and resuspend them in a suitable medium, often mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., five million cells in 100 µL) into the flanks of immunocompromised mice (e.g., nude or SCID mice).[8][11]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer gefitinib or vehicle control orally via gavage according to the specified dosing regimen (e.g., daily at 40 mg/kg or weekly at 200 mg/kg).[8]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers, typically calculated using the formula: (length × width²) / 2.[8] For luciferase-expressing cells, tumor burden can also be monitored non-invasively using bioluminescent imaging.[8]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of gefitinib.
References
- 1. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
Gefitinib Hydrochloride and EGFR Activating Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC). Its efficacy is predominantly confined to tumors harboring activating mutations within the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21. These mutations lead to constitutive activation of the EGFR signaling cascade, promoting cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and subsequently blocking downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This guide provides an in-depth overview of the molecular mechanisms of gefitinib action, the significance of EGFR activating mutations, and the downstream signaling sequelae. It further presents a compilation of quantitative data on gefitinib's efficacy, detailed experimental protocols for EGFR mutation analysis and in vitro sensitivity testing, and visual representations of key signaling pathways and experimental workflows.
Introduction: The EGFR Signaling Axis and Gefitinib
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] In normal physiology, the binding of ligands such as epidermal growth factor (EGF) induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the cytoplasmic domain.[2] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades.[2]
In a subset of NSCLC, specific activating mutations in the EGFR gene lead to ligand-independent, constitutive activation of the receptor's tyrosine kinase activity.[3] These mutations are more prevalent in adenocarcinomas, females, non-smokers, and individuals of East Asian ethnicity.[4] The most common of these activating mutations are in-frame deletions in exon 19 and the L858R point mutation in exon 21, which collectively account for approximately 90% of all EGFR mutations.[5]
Gefitinib (Iressa®) is an orally active, selective EGFR-TKI. It functions by competing with adenosine triphosphate (ATP) for its binding site within the tyrosine kinase domain of EGFR.[2][6] This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in tumors dependent on this pathway.[6]
EGFR Activating Mutations: The Key to Gefitinib Sensitivity
The clinical efficacy of gefitinib is strongly correlated with the presence of activating EGFR mutations. Tumors with wild-type EGFR are generally insensitive to gefitinib.[3]
Common Activating Mutations:
-
Exon 19 Deletions: These are in-frame deletions of several amino acids in the tyrosine kinase domain.
-
L858R Point Mutation: This is a substitution of leucine (L) with arginine (R) at codon 858 in exon 21.
Prevalence of EGFR Mutations:
The prevalence of EGFR mutations in NSCLC varies by ethnicity, with higher rates observed in Asian populations (30-40%) compared to Western populations (10-15%).[7]
Downstream Signaling Pathways
The constitutive activation of EGFR due to activating mutations leads to the persistent stimulation of two major downstream signaling pathways that are crucial for cell proliferation and survival. Gefitinib's inhibition of EGFR phosphorylation effectively blocks these cascades.
The PI3K/AKT/mTOR Pathway
This pathway is a critical regulator of cell survival, growth, and proliferation.
The RAS/RAF/MEK/ERK (MAPK) Pathway
This pathway is primarily involved in the regulation of cell proliferation, differentiation, and survival.
Quantitative Data on Gefitinib Efficacy
The following tables summarize key quantitative data regarding the efficacy of gefitinib in patients with EGFR-mutated NSCLC and its in vitro activity in NSCLC cell lines.
Table 1: Clinical Efficacy of First-Line Gefitinib in EGFR-Mutated NSCLC
| Clinical Trial/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| IPASS (EGFR M+) | Chemotherapy-naïve, advanced NSCLC, clinically selected population | 71.2% | 9.5 |
| WJTOG3405 | Chemotherapy-naïve, advanced NSCLC with EGFR mutations | 62.1% | 9.2 |
| NEJ002 | Chemotherapy-naïve, advanced NSCLC with EGFR mutations | 73.7% | 10.8 |
| Combined Analysis (7 Japanese Trials) | Chemotherapy-naïve and previously treated advanced NSCLC with EGFR mutations | 76.4% | 9.7 |
| AENEAS (Gefitinib arm) | Chemotherapy-naïve, locally advanced or metastatic NSCLC with EGFR exon 19 del or L858R | Not specified | 9.9 |
Data compiled from multiple sources.[4][5][8][9]
Table 2: Comparative Efficacy of Gefitinib in Exon 19 Deletion vs. L858R Mutation
| Study | Endpoint | Exon 19 Deletion | L858R Mutation | p-value |
| Jackman et al., 2006 | Median Time to Progression | Significantly longer | Shorter | - |
| Riely et al., 2006 | Median Time to Progression | Significantly longer | Shorter | - |
| Pooled Analysis (Rosell et al.) | Response Rate | 80.3% | 81.8% | 1.0 |
Data compiled from multiple sources.[2][10]
Table 3: In Vitro Gefitinib IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) |
| H3255 | L858R | 0.003 |
| HCC827 | Exon 19 deletion | 0.01306 |
| PC-9 | Exon 19 deletion | 0.07726 |
| 11-18 | L858R | 0.39 |
| H1975 | L858R, T790M | > 4 |
| H1650 | Exon 19 deletion, PTEN null | > 4 |
| Wild-Type EGFR lines | Wild-Type | 1 to >300 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources.[3][11][12][13]
Experimental Protocols
EGFR Mutation Detection by Real-Time PCR
This protocol outlines a general procedure for the detection of EGFR exon 19 deletions and the L858R mutation from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
5.1.1. DNA Extraction from FFPE Tissue
-
Deparaffinization: Use xylene to remove paraffin from 5-10 µm thick tissue sections.
-
Rehydration: Rehydrate the tissue through a series of graded ethanol washes.
-
Proteinase K Digestion: Incubate the tissue with Proteinase K to digest proteins and release DNA.
-
DNA Purification: Purify the DNA using a commercially available column-based kit according to the manufacturer's instructions.
-
Quantification: Determine the DNA concentration and purity using a spectrophotometer.
5.1.2. Allele-Specific Real-Time PCR
-
Reaction Setup: Prepare a reaction mix containing DNA polymerase, dNTPs, reaction buffer, mutation-specific primers and probes (e.g., TaqMan probes labeled with FAM for mutant and VIC for wild-type), and the extracted tumor DNA.
-
Real-Time PCR Cycling: Perform the PCR in a real-time thermal cycler with the following general conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 60 seconds).
-
-
-
Data Analysis: Analyze the amplification plots and cycle threshold (Ct) values to determine the presence or absence of the specific EGFR mutation. A positive signal for the mutant-specific probe indicates the presence of the mutation.
In Vitro Gefitinib Sensitivity Testing (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of gefitinib in NSCLC cell lines.
5.2.1. Cell Culture and Seeding
-
Culture NSCLC cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
5.2.2. Gefitinib Treatment
-
Prepare a serial dilution of gefitinib in culture medium. A typical starting range is 0.01 nM to 10 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of gefitinib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
5.2.3. MTT Assay and Data Analysis
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each gefitinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the gefitinib concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Signaling Pathways
Caption: EGFR Signaling Pathways and Gefitinib Inhibition.
Experimental Workflow
Caption: Workflow for EGFR Mutation Testing and In Vitro Gefitinib Sensitivity.
Conclusion
Gefitinib has revolutionized the treatment landscape for a specific subset of NSCLC patients. The presence of activating EGFR mutations, particularly exon 19 deletions and the L858R mutation, serves as a predictive biomarker for a favorable response to gefitinib therapy. A thorough understanding of the underlying molecular mechanisms, including the downstream signaling pathways, is crucial for the continued development of targeted therapies and for overcoming mechanisms of resistance. The standardized experimental protocols outlined in this guide provide a framework for the accurate identification of patients who will benefit from gefitinib and for the in vitro evaluation of its efficacy.
References
- 1. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EGFR-mutated NSCLC: Aumolertinib vs. gefitinib extends PFS | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of EGFR mutations in non-small cell lung cancer usually undetectable by PCR methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Molecular Pharmacology of Gefitinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (Iressa®), a selective and orally active anilinoquinazoline, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby blocking the initiation of downstream signaling cascades crucial for tumor cell proliferation, survival, metastasis, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the molecular pharmacology of gefitinib hydrochloride, including its mechanism of action, kinase selectivity, impact on cancer cell lines, pharmacokinetic profile, and established mechanisms of resistance. Detailed experimental protocols for key assays and visualizations of pertinent biological pathways and experimental workflows are included to support further research and drug development efforts in this area.
Mechanism of Action
Gefitinib exerts its anti-neoplastic effects by targeting the tyrosine kinase activity of EGFR (also known as HER1 or ErbB1).[3] Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4][5][6] These pathways are integral to regulating cellular processes like proliferation, survival, and differentiation.[4]
In many cancer cells, particularly in non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to constitutive activation of its tyrosine kinase, resulting in uncontrolled cell growth and survival.[4] Gefitinib selectively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation.[4] This blockade of EGFR signaling leads to the downstream inhibition of the MAPK and PI3K/AKT/mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis of cancer cells that are dependent on this signaling for their growth and survival.[2][6]
Caption: Mechanism of action of gefitinib on the EGFR signaling pathway.
Kinase Selectivity and Potency
Gefitinib exhibits high selectivity for EGFR tyrosine kinase. Its inhibitory potency is significantly greater for EGFR compared to other related kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Kinase Target | IC50 (nM) | Reference(s) |
| EGFR (Wild-Type) | 33 | [1] |
| EGFR (L858R mutant) | Data not available | |
| EGFR (exon 19 del) | Data not available | |
| EGFR (T790M mutant) | >3000 | |
| HER2 (ErbB2) | >10000 | |
| KDR (VEGFR2) | >10000 | |
| c-Src | >10000 |
Efficacy in Cancer Cell Lines
The cytotoxic effect of gefitinib has been evaluated in numerous non-small cell lung cancer (NSCLC) cell lines, with sensitivity correlating strongly with the presence of activating EGFR mutations.
| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference(s) |
| PC-9 | Adenocarcinoma | Exon 19 deletion | 0.015 - 0.05 | |
| HCC827 | Adenocarcinoma | Exon 19 deletion | 0.008 - 0.03 | |
| H3255 | Adenocarcinoma | L858R | 0.005 - 0.02 | |
| A549 | Adenocarcinoma | Wild-Type | > 10 | |
| H1975 | Adenocarcinoma | L858R, T790M | > 10 | |
| Calu-3 | Adenocarcinoma | Wild-Type | 5 - 10 |
Pharmacokinetics
Gefitinib is administered orally and undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[7]
| Parameter | Value | Reference(s) |
| Cmax | 141 - 183 ng/mL (single 250 mg dose) | [8] |
| Tmax | 3 - 5 hours | [7] |
| AUC | Varies by study | [8][9] |
| Half-life | ~41 hours (single dose) | [7] |
Mechanisms of Resistance
Despite the initial efficacy of gefitinib in patients with EGFR-mutated NSCLC, acquired resistance almost invariably develops. The most common mechanisms of resistance include:
-
Secondary EGFR mutations: The T790M "gatekeeper" mutation in exon 20 of the EGFR gene is the most frequent cause of acquired resistance, accounting for approximately 50-60% of cases. This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the inhibitory effect of gefitinib.
-
Bypass signaling activation: Amplification of the MET proto-oncogene can lead to the activation of alternative signaling pathways, such as the PI3K/AKT pathway, rendering the cancer cells less dependent on EGFR signaling.
-
Histologic transformation: In some cases, NSCLC can transform into other histological subtypes, such as small cell lung cancer, which are not dependent on EGFR signaling.
Caption: Workflow for identifying mechanisms of acquired resistance to gefitinib.[10][11]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of gefitinib to inhibit the enzymatic activity of EGFR.
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and gefitinib.
-
Procedure:
-
Prepare serial dilutions of gefitinib in DMSO.
-
In a 96-well plate, add the EGFR kinase, peptide substrate, and gefitinib dilutions to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each gefitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines, cell culture medium, gefitinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of gefitinib for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each gefitinib concentration relative to untreated control cells and determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway following gefitinib treatment.
-
Reagents: Cancer cell lines, cell culture medium, gefitinib, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., rabbit anti-phospho-EGFR, rabbit anti-total-EGFR, rabbit anti-phospho-Akt, rabbit anti-total-Akt, rabbit anti-phospho-ERK, rabbit anti-total-ERK), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Treat cancer cells with gefitinib for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated or total form of the protein of interest.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of gefitinib on protein phosphorylation.[13][14][15]
-
Conclusion
This compound is a cornerstone in the targeted therapy of EGFR-mutant non-small cell lung cancer. Its high selectivity and potent inhibition of the EGFR tyrosine kinase provide a clear molecular basis for its therapeutic efficacy. However, the emergence of acquired resistance remains a significant clinical challenge. A thorough understanding of the molecular pharmacology of gefitinib, including its mechanism of action, the pathways it modulates, and the mechanisms underlying resistance, is crucial for the development of next-generation inhibitors and rational combination therapies to improve patient outcomes. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Gefitinib Hydrochloride and Its Impact on Core Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene. This technical guide provides an in-depth exploration of the core signal transduction pathways modulated by gefitinib hydrochloride. It details the molecular mechanism of action, delineates the key signaling cascades affected—primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—and presents quantitative data on its inhibitory effects and clinical efficacy. Furthermore, this guide furnishes detailed experimental protocols for essential assays used to characterize gefitinib's activity and offers visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound (marketed as Iressa®) is an orally active, small-molecule quinazoline derivative that functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. In numerous malignancies, including a significant subset of non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often driven by activating mutations in its kinase domain, is a key oncogenic driver. Gefitinib exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition leads to the arrest of cancer cell proliferation and the induction of apoptosis. This guide will delve into the intricate details of gefitinib's interaction with these critical cellular pathways.
Mechanism of Action of Gefitinib
Gefitinib's primary molecular target is the tyrosine kinase domain of EGFR. In normal physiology, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and a conformational change that activates the intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling.
Gefitinib functions as a reversible, ATP-competitive inhibitor. It selectively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation is the critical first step in its mechanism of action, leading to the effective shutdown of EGFR-mediated signaling. Gefitinib exhibits particular efficacy in tumors with activating mutations in the EGFR kinase domain, such as deletions in exon 19 or the L858R point mutation in exon 21. These mutations lead to constitutive activation of the receptor, making the cancer cells highly dependent on EGFR signaling for their survival and proliferation—a phenomenon known as "oncogene addiction".
Core Signal Transduction Pathways Inhibited by Gefitinib
The inhibition of EGFR autophosphorylation by gefitinib leads to the downregulation of several key downstream signaling pathways that are critical for tumor growth and survival. The two principal pathways are the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.
The RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates the small GTPase RAS, which in turn activates the RAF kinase. RAF phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation. By blocking the initial EGFR phosphorylation, gefitinib effectively prevents the activation of this entire cascade.
Gefitinib's inhibition of the RAS/RAF/MEK/ERK pathway.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade downstream of EGFR that plays a central role in cell growth, survival, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits AKT (also known as protein kinase B) to the plasma membrane, where it is activated. Activated AKT phosphorylates a wide range of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad. Gefitinib's inhibition of EGFR prevents the activation of PI3K, thereby suppressing the pro-survival signals mediated by the AKT/mTOR pathway.
Gefitinib's inhibition of the PI3K/AKT/mTOR pathway.
Quantitative Data on Gefitinib's Inhibitory Activity
The potency of gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The IC50 of gefitinib varies significantly depending on the EGFR mutation status of the cancer cells.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| Sensitive | |||
| PC-9 | Exon 19 Deletion (delE746-A750) | 15.8 - 77.26 | [1][2] |
| HCC827 | Exon 19 Deletion (delE746-A750) | 13.06 | [2] |
| H3255 | L858R | 3 | [3] |
| Resistant | |||
| H1975 | L858R + T790M | > 4000 | [2] |
| A549 | Wild-Type | > 10,000 | [3] |
| H1650 | Exon 19 Deletion (delE746-A750) with PTEN loss | > 4000 | [2] |
Clinical Efficacy of Gefitinib: The IPASS Study
The Iressa Pan-Asia Study (IPASS) was a landmark phase III clinical trial that established the superiority of gefitinib over standard chemotherapy (carboplatin/paclitaxel) as a first-line treatment for patients with advanced NSCLC who were never-smokers or light former smokers and had adenocarcinoma histology. A key finding of the study was that the presence of an EGFR mutation was the strongest predictor of a favorable outcome with gefitinib.[4]
| Endpoint | Gefitinib | Carboplatin/Paclitaxel | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Progression-Free Survival (PFS) | 5.7 months | 5.8 months | 0.74 (0.65-0.85) | <0.001 |
| Overall Response Rate (ORR) | 43.0% | 32.2% | - | <0.001 |
| EGFR Mutation-Positive | ||||
| Progression-Free Survival (PFS) | 9.5 months | 6.3 months | 0.48 (0.36-0.64) | <0.001 |
| Overall Response Rate (ORR) | 71.2% | 47.3% | - | <0.001 |
| EGFR Mutation-Negative | ||||
| Progression-Free Survival (PFS) | 1.6 months | 2.6 months | 2.85 (2.05-3.98) | <0.001 |
| Overall Response Rate (ORR) | 1.1% | 23.5% | - | 0.001 |
The final overall survival (OS) results from the IPASS study showed no significant difference between the gefitinib and chemotherapy arms, which was likely confounded by the high rate of crossover to EGFR tyrosine kinase inhibitors in the chemotherapy arm upon disease progression.[5][6]
Detailed Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro inhibitory activity of gefitinib against EGFR kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8]
Workflow for the in vitro EGFR kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Gefitinib
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of gefitinib in DMSO.
-
Perform serial dilutions of gefitinib in kinase reaction buffer.
-
Prepare a master mix of the peptide substrate and ATP in kinase reaction buffer.
-
Dilute the EGFR enzyme to the desired concentration in kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the gefitinib dilutions or DMSO (for control).
-
Add 2 µL of the diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP master mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each gefitinib concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of gefitinib in cancer cell lines.[4][9]
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gefitinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of gefitinib in complete culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of gefitinib. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for EGFR Signaling Proteins
This protocol outlines the steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT) in response to gefitinib treatment.[10][11][12]
Workflow for Western Blotting analysis.
Materials:
-
Cancer cell line
-
Gefitinib
-
EGF (optional, for stimulating EGFR phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with gefitinib at various concentrations for the desired time. If applicable, stimulate with EGF for a short period before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound remains a critical therapeutic agent in the management of EGFR-mutant NSCLC. Its efficacy is rooted in the targeted inhibition of the EGFR tyrosine kinase, leading to the suppression of key downstream signal transduction pathways, namely the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative inhibitory data, clinical efficacy, and detailed experimental protocols relevant to the study of gefitinib. The provided visualizations of signaling pathways and experimental workflows are intended to serve as valuable tools for researchers and drug development professionals in their ongoing efforts to understand and overcome the challenges of targeted cancer therapy. A thorough understanding of these core principles is essential for the rational design of new therapeutic strategies and the optimization of existing treatment regimens.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Biomarker analyses and final overall survival results from a phase III, randomized, open-label, first-line study of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer in Asia (IPASS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Gefitinib Hydrochloride
This document provides a comprehensive overview of the chemical properties and stability of this compound, a critical active pharmaceutical ingredient (API). The information is intended to support research, development, and quality control activities. All quantitative data are presented in tabular format for clarity and ease of comparison. Detailed experimental protocols for stability testing are provided, and key processes are visualized using diagrams.
Chemical and Physical Properties
This compound is the salt form of gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine hydrochloride | [1] |
| CAS Number | 184475-55-6 | [3][4] |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃·HCl | [4] |
| Molecular Weight | 483.36 g/mol | [4][5] |
| Melting Point | 119-120°C (as free base) | [1] |
| pKa | 5.28 and 7.17 | [6] |
| LogP | 3.2 | [7] |
| Solubility | Soluble in DMSO (up to 40 mg/ml) and Ethanol (up to 4 mg/ml).[8] Sparingly soluble at pH < 4.[7] Very low aqueous solubility (0.027 g/L).[9] | [7][8][9] |
Stability Profile
This compound's stability has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Summary of Forced Degradation Studies
The following table summarizes the degradation of this compound observed under different stress conditions. It is notably susceptible to oxidative stress, while showing relative stability to acid, base, and heat.
| Stress Condition | Reagent/Parameters | % Degradation | Observations | Reference |
| Acidic Hydrolysis | 5N HCl, 80°C, 1 hour | 1.67% | Relatively stable. | [10] |
| 2N HCl, 60°C, 30 min | 3.27% | Minor degradation observed. | ||
| 1M HCl | No degradation | Stable under these conditions. | [11] | |
| Alkaline Hydrolysis | 5N NaOH, 80°C, 1 hour | 1.17% | Relatively stable. | [10] |
| 2N NaOH, 60°C, 30 min | 1.83% | Minor degradation observed. | ||
| 1M NaOH | No degradation | Stable under these conditions. | [11] | |
| Oxidative Stress | 5% H₂O₂, 80°C, 1 hour | 11.98% | Significant degradation with three degradants formed. | [10] |
| 30% v/v H₂O₂ | 47.77% | Highly susceptible to oxidation. | [11] | |
| 3.0% v/v H₂O₂ | N/A | An N-oxide degradant was identified. | [12] | |
| Thermal Stress | Hot air oven, 55°C, 24 hours | No degradation | Stable under thermal stress. | [11] |
| Photolytic Stress | UV light at 254 nm | No degradation | Stable under photolytic stress. | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating stability studies. The following sections describe a representative protocol for forced degradation analysis of this compound.
Forced Degradation Study Protocol
This protocol outlines the stress conditions applied to a stock solution of this compound to induce degradation.
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as a blend of acetonitrile and water.
-
Acid Degradation : Mix 1 mL of the stock solution with 1 mL of 5N HCl. Heat the mixture at 80°C for 1 hour.[10] After cooling, neutralize the solution with 5N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Alkaline Degradation : Mix 1 mL of the stock solution with 1 mL of 5N NaOH. Heat the mixture at 80°C for 1 hour.[10] After cooling, neutralize the solution with 5N HCl and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Heat the mixture at 80°C for 1 hour.[10] After cooling, dilute the solution to a final concentration of 100 µg/mL.
-
Thermal Degradation : Place the solid drug powder in a hot air oven at 55°C for 24 hours.[11] Subsequently, prepare a 100 µg/mL solution for analysis.
-
Photostability : Expose the solid drug powder to UV light (254 nm) for a defined period.[12] Subsequently, prepare a 100 µg/mL solution for analysis.
-
Control Sample : Dilute the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.
Stability-Indicating HPLC Method
This method is suitable for separating this compound from its degradation products.
| Parameter | Specification | Reference |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. | [10] |
| Column | Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | 10 mM Ammonium Acetate Buffer (pH 6.5) : Acetonitrile (63:37 v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 240 nm | [10] |
| Injection Volume | 10 µL | |
| Column Temperature | Ambient |
Visualizations
Diagrams are provided to illustrate key logical and biological pathways related to this compound.
Experimental Workflow for Forced Degradation
The following diagram outlines the general workflow for conducting a forced degradation study of an active pharmaceutical ingredient like this compound.
References
- 1. Gefitinib [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR | CAS 184475-55-6 (HCl salt) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gefitinib | 184475-35-2 [chemicalbook.com]
- 9. Human Metabolome Database: Showing metabocard for Gefitinib (HMDB0014462) [hmdb.ca]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Gefitinib Hydrochloride In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] Assessing the cytotoxic and cytostatic effects of gefitinib in vitro is fundamental to understanding its therapeutic potential and mechanisms of resistance. This document provides a detailed protocol for determining the cell viability of cancer cell lines in response to gefitinib hydrochloride treatment using a colorimetric MTT assay. It also includes representative data and diagrams to illustrate the mechanism of action and experimental workflow.
Introduction
This compound is a synthetic anilinoquinazoline compound that functions as a targeted cancer therapeutic.[3] It specifically targets the ATP-binding site within the tyrosine kinase domain of EGFR.[1][4] Overactivation of EGFR, often due to mutations in the kinase domain, leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[1][3] By inhibiting EGFR autophosphorylation, gefitinib effectively blocks these critical signaling cascades, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[2][5] The in vitro cell viability assay is a crucial tool to quantify the dose-dependent effect of gefitinib on cancer cells, typically by determining the half-maximal inhibitory concentration (IC50).
Mechanism of Action: EGFR Signaling Pathway Inhibition
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling. Gefitinib competitively binds to the ATP pocket of the kinase domain, preventing this phosphorylation.[1][3] This blockade inhibits major pro-survival pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately reducing cell proliferation and inducing apoptosis.[1][6]
Caption: Gefitinib inhibits EGFR, blocking PI3K/Akt and Ras/MAPK pathways.
Data Presentation: Gefitinib IC50 Values
The sensitivity of cancer cell lines to gefitinib varies significantly, often correlating with their EGFR mutation status. The IC50 value represents the drug concentration required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 Value (µM) | Reference |
| Sensitive | ||||
| PC9 | NSCLC | Exon 19 Deletion | < 1.0 | [7] |
| HCC827 | NSCLC | Exon 19 Deletion | 0.013 | [8] |
| H3255 | NSCLC | L858R Mutation | 0.003 | [9] |
| 11-18 | NSCLC | Exon 19 Deletion | 0.39 | [9] |
| Resistant | ||||
| A549 | NSCLC | Wild-Type | 32.0 ± 2.5 | [10] |
| H1975 | NSCLC | L858R, T790M | > 10.0 | [10] |
| H1650 | NSCLC | Exon 19 Del, PTEN null | 31.0 ± 1.0 | [10] |
| HCC827/GR | NSCLC | Gefitinib-Resistant | 15.47 ± 0.39 | [11] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[10]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
1. Materials and Reagents
-
Selected cancer cell line(s) (e.g., PC9, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
2. Stock Solution Preparation
-
Prepare a high-concentration stock solution of gefitinib (e.g., 10-20 mM) in 100% DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.
-
The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Experimental Procedure
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension in complete culture medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[10]
-
-
Gefitinib Treatment:
-
Prepare serial dilutions of gefitinib in complete culture medium from your stock solution. A common range for initial experiments is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding gefitinib dilution or vehicle control medium.[10]
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[7][10]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7][10]
-
Visually confirm the formation of purple precipitate in the wells.
-
Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each gefitinib concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the gefitinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value.
-
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Gefitinib Hydrochloride in Animal Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein involved in the growth and proliferation of cancer cells.[1][2][3][4] In non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene, gefitinib can induce significant tumor responses.[5] Animal models are indispensable tools for preclinical evaluation of gefitinib's efficacy, pharmacokinetics, pharmacodynamics, and for investigating mechanisms of resistance. This document provides detailed application notes and protocols for utilizing gefitinib hydrochloride in various lung cancer animal models.
Key Signaling Pathway: EGFR Inhibition by Gefitinib
Gefitinib exerts its therapeutic effect by blocking the ATP binding site of the EGFR tyrosine kinase, thereby inhibiting autophosphorylation and downstream signaling cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1][2][5]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Animal Models for Gefitinib Studies
A variety of animal models are employed to study gefitinib in the context of lung cancer, each with its own advantages and limitations.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human lung cancer cell lines into immunodeficient mice. They are widely used for initial efficacy and dose-response studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[6][7] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original tumor.[7][8]
-
Transgenic Mouse Models: These genetically engineered models express specific oncogenes (e.g., mutant EGFR) or have tumor suppressor genes knocked out, leading to the spontaneous development of lung tumors.[9][10] They are particularly useful for studying tumor initiation, progression, and chemoprevention.[9][10]
Data Presentation: Efficacy of Gefitinib in Preclinical Models
The following tables summarize quantitative data from various studies on the efficacy of gefitinib in different lung cancer animal models.
Table 1: Gefitinib Efficacy in Xenograft Models
| Cell Line/PDX Model | Mouse Strain | Gefitinib Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| EGFR-mutated xenograft | Nude mice | 15 mg/kg | Daily | Tumor shrinkage, but regrowth within 1 month | [11] |
| EGFR-mutated xenograft | Nude mice | 50 mg/kg | Daily | Sustained tumor shrinkage without regrowth | [11] |
| H3255-Luciferase | Not specified | Not specified | Daily | Less effective than weekly dosing | [12][13][14] |
| H3255-Luciferase | Not specified | Not specified | Weekly | More effective than daily dosing | [12][13][14] |
| LG1 (EGFR mutant) | Not specified | 100 mg/kg | Not specified | Significant tumor growth suppression | [8] |
| LG50 (EGFR wild type) | Not specified | 100 mg/kg | Not specified | No effect on tumor growth | [8] |
| LXFA 677 (EGFR-driven) | Not specified | 6.25 - 100 mg/kg | Daily | Dose-dependent sensitivity | [6] |
Table 2: Gefitinib Efficacy in Transgenic and Other Models
| Model | Mouse Strain | Gefitinib Dose | Dosing Schedule | Outcome | Reference |
| EGFR L858R Transgenic | Not specified | 5 mg/kg/day | Daily (preventive) | Complete inhibition of tumorigenesis | [9][10] |
| EGFR-mutated Transgenic | Not specified | 5 mg/kg | Daily | Complete tumor growth inhibition, but earlier resistance than higher dose | [11] |
| EGFR-mutated Transgenic | Not specified | 25 mg/kg | Daily | Complete and more durable tumor growth inhibition | [11] |
| B(a)P-induced Adenocarcinoma | AJ/p53val135/wt | Not specified | Weekly/Intermittent | Significant decrease in tumor load | [13][14] |
| NTCU-induced Squamous Cell Carcinoma | Swiss/p53val135/wt | Not specified | Daily/Weekly | Significant decrease in squamous cell carcinoma incidence | [13][14] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft model using an EGFR-mutant NSCLC cell line (e.g., PC-9) to evaluate the efficacy of gefitinib.
Caption: Workflow for a cell line-derived xenograft study.
Materials:
-
EGFR-mutant human NSCLC cell line (e.g., PC-9)
-
Cell culture medium and supplements
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Syringes and needles
-
Animal balance
Procedure:
-
Cell Culture: Culture PC-9 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Gefitinib Administration: Administer gefitinib by oral gavage at the desired dose (e.g., 25-50 mg/kg) daily. The control group receives the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR, p-Akt, p-ERK) and histopathology.[12][14]
Protocol 2: Patient-Derived Xenograft (PDX) Model for Acquired Resistance Studies
This protocol describes the development of acquired resistance to gefitinib in an EGFR-driven PDX model.[6][15]
Materials:
-
Established EGFR-driven NSCLC PDX model
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
This compound
-
Vehicle solution
-
Surgical tools for tumor implantation
-
Calipers
Procedure:
-
PDX Implantation: Surgically implant small fragments (2-3 mm³) of the PDX tumor subcutaneously into the flanks of recipient mice.
-
Tumor Growth and Initial Treatment: Allow tumors to grow to a volume of approximately 100-200 mm³. Begin daily treatment with gefitinib at a dose known to be effective in this model (e.g., 50-100 mg/kg).[6]
-
Monitoring for Resistance: Continuously monitor tumor volume. Initially, tumors are expected to regress or stabilize. Continue daily treatment.
-
Emergence of Resistance: Acquired resistance is indicated by tumor regrowth despite continuous gefitinib administration.[11] This may take several weeks to months.[15]
-
Establishment of Resistant Line: Once a tumor demonstrates consistent growth under treatment, it can be harvested and serially passaged in new mice under continuous gefitinib treatment to establish a resistant PDX line.
-
Molecular Characterization: Analyze the resistant tumors to identify mechanisms of resistance. This can include:
Protocol 3: Transgenic Mouse Model for Chemoprevention Studies
This protocol details a chemoprevention study using a transgenic mouse model that spontaneously develops lung adenocarcinoma due to the expression of an activating EGFR mutation (e.g., L858R).[9][10]
Caption: Workflow for a transgenic mouse chemoprevention study.
Materials:
-
Transgenic mice expressing an activating EGFR mutation (e.g., L858R) in type II pneumocytes.[9]
-
This compound
-
Vehicle solution
-
Dissecting microscope
-
Histology supplies
Procedure:
-
Animal Cohorts: At 3 weeks of age, before the development of significant tumors, randomly assign transgenic mice to either a gefitinib treatment group or a vehicle control group.[9][10]
-
Chemopreventive Treatment: Administer gefitinib (e.g., 5 mg/kg/day) or vehicle orally to the respective groups.[9][10]
-
Long-term Administration: Continue the treatment for a predetermined period, for example, up to 18 weeks of age.[10]
-
Endpoint Evaluation: At the end of the study, euthanize the mice and carefully dissect the lungs.
-
Tumor Quantification: Under a dissecting microscope, count the number of visible tumor nodules on the lung surface.[9]
-
Histopathology: Fix the lungs in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining to confirm the presence of atypical adenomatous hyperplasia and adenocarcinoma.[9]
Conclusion
The appropriate selection and use of animal models are critical for the preclinical development of targeted therapies like gefitinib. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to evaluate the efficacy, mechanisms of action, and resistance patterns of gefitinib and other EGFR inhibitors in the context of lung cancer. Careful consideration of the specific research question should guide the choice of the most suitable animal model.
References
- 1. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Gefitinib-Sensitizing EGFR Mutations in Lung Cancer Activate Anti-Apoptotic Pathways | Semantic Scholar [semanticscholar.org]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor-mutated lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Gefitinib Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] By binding to the ATP-binding site within the intracellular domain of EGFR, gefitinib blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are critical for regulating cell proliferation, survival, and differentiation.[3] In many cancer cells, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations, these pathways are constitutively active, leading to uncontrolled cell growth.[1][3] Gefitinib's inhibitory action makes it an essential tool in cancer research and a targeted therapy for certain cancers.[1][3]
This document provides a detailed protocol for the preparation, storage, and handling of gefitinib hydrochloride stock solutions for in vitro cell culture applications.
Properties of Gefitinib
A summary of the key chemical and physical properties of gefitinib is provided in the table below for easy reference.
| Property | Value | References |
| Synonyms | ZD1839, Iressa™ | [4][5] |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | [5][6] |
| Molecular Weight | 446.9 g/mol | [5][6] |
| Appearance | Crystalline solid, white to beige powder | [7][8] |
Gefitinib exhibits differential solubility in various solvents. It is crucial to select the appropriate solvent for your experimental needs.
| Solvent | Solubility | References |
| DMSO | ~20 mg/mL to 100 mg/mL | [4][5][6][7] |
| Ethanol | ~0.3 mg/mL to 4 mg/mL | [4][7] |
| Water | Sparingly soluble | [4][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
Experimental Protocol: Preparing a 10 mM Gefitinib Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell culture experiments.
3.1. Materials and Equipment
-
This compound powder (e.g., 10 mg)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
3.2. Calculation
To prepare a 10 mM stock solution from a 10 mg vial of gefitinib (MW: 446.9 g/mol ):
-
Calculate the moles of Gefitinib:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Moles = 0.010 g / 446.9 g/mol = 2.2376 x 10⁻⁵ moles
-
-
Calculate the required volume of DMSO for a 10 mM stock:
-
Volume (L) = Moles / Concentration (mol/L)
-
Volume (L) = 2.2376 x 10⁻⁵ moles / 0.010 mol/L = 0.0022376 L
-
Volume (mL) = 2.24 mL
-
Therefore, you will need to dissolve 10 mg of gefitinib in 2.24 mL of DMSO to make a 10 mM stock solution.[6]
3.3. Preparation Procedure
-
Safety First: Perform all steps in a chemical fume hood.[9][10] Wear appropriate PPE.
-
Weighing: Carefully weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube. If using a pre-weighed vial, proceed to the next step.
-
Dissolving: Add 2.24 mL of anhydrous, sterile DMSO to the tube containing the gefitinib powder.[6]
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[8] Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[8][11][12]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of gefitinib.
| Form | Storage Temperature | Stability | References |
| Solid Powder | -20°C | ≥ 2-4 years | [4][5][11] |
| DMSO Stock Solution | -20°C | Up to 3 months | [6][7][12] |
| DMSO Stock Solution | -80°C | 6 months to 1 year | [11][12][13] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [4][5] |
Visualizations
5.1. Experimental Workflow
The following diagram outlines the general workflow for preparing and using gefitinib stock solution in cell-based assays.
Caption: Experimental workflow for preparing and using gefitinib.
5.2. EGFR Signaling Pathway
Gefitinib exerts its effects by inhibiting the tyrosine kinase activity of EGFR, a key receptor in multiple signaling cascades that regulate cell growth and survival.
Caption: Simplified EGFR signaling pathway and gefitinib's action.
General Handling and Safety Precautions
-
Gefitinib should be handled as a potentially hazardous compound.[5][8]
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.[8][10]
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid dust formation.[8][9][10]
-
Avoid direct contact with the substance.[9] In case of contact with skin or eyes, wash the affected area thoroughly with water.[9]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 7. Gefitinib | 184475-35-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | EGFR | CAS 184475-55-6 (HCl salt) | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for In Vivo Gefitinib Hydrochloride Studies in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of gefitinib hydrochloride in preclinical in vivo mouse studies. The information presented herein is collated from various scientific publications and aims to offer detailed protocols and dosage information to ensure reproducible and effective experimental design.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of the signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3] In preclinical research, gefitinib is widely used in various mouse models of cancer, particularly non-small cell lung cancer (NSCLC), to evaluate its antitumor efficacy and to investigate mechanisms of action and resistance.[1][4][5]
Quantitative Data Summary: Gefitinib Dosage in Mouse Models
The dosage of gefitinib in in vivo mouse studies can vary significantly depending on the mouse model, tumor type, and the specific research question. The following table summarizes reported dosages from various studies.
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Xenograft (H3255-Luciferase) | NSCLC | 80 mg/kg | Oral Gavage | Daily, 5 days/week | [4] |
| Xenograft (H3255-Luciferase) | NSCLC | 400 mg/kg | Oral Gavage | Once weekly | [4] |
| Xenograft (H3255-Luciferase) | NSCLC | 400 mg/kg | Oral Gavage | Once weekly (intermittent) | [4] |
| Transgenic (EGFR-mutated) | Lung Cancer | 5 mg/kg | Not Specified | Not Specified | [6] |
| Transgenic (EGFR-mutated) | Lung Cancer | 25 mg/kg | Not Specified | Not Specified | [6] |
| Xenograft (EGFR-mutated) | Lung Cancer | 15 mg/kg | Not Specified | Not Specified | [6] |
| Xenograft (EGFR-mutated) | Lung Cancer | 50 mg/kg | Not Specified | Not Specified | [6] |
| Orthotopic Glioblastoma | Glioblastoma | 50 mg/kg | Oral Gavage | Single dose | [7] |
| Orthotopic Glioblastoma | Glioblastoma | 150 mg/kg | Oral Gavage | Single dose | [7] |
| Pediatric Tumor Xenografts | Various | 100 mg/kg | Oral Gavage | Once or twice daily, 5 days/week | [8] |
| C57 BL6 Mice (Pharmacokinetics) | N/A | 10 mg/kg | Intravenous | Single dose | [9][10] |
| C57 BL6 Mice (Pharmacokinetics) | N/A | 20 mg/kg | Intravenous | Single dose | [11] |
| Athymic Nude Mice (H157) | NSCLC | 50 mg/kg | Intraperitoneal | Daily, 5 days/week for 3 weeks | [12] |
| Athymic Nude Mice (H322) | NSCLC | 60 mg/kg | Intraperitoneal | Daily, 5 days/week for 4 weeks | [12] |
Experimental Protocols
Preparation of Gefitinib for Administration
For Oral Gavage:
-
Vehicle: A common vehicle for oral administration of gefitinib is corn oil.[4][13] Another option is a solution of 10% DMSO and 0.25% w/v carboxymethylcellulose.[8]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If using a suspension, dissolve gefitinib in a small amount of DMSO first.
-
Add the corn oil or carboxymethylcellulose solution to the desired final concentration (e.g., 20 mg/mL).[8]
-
Vortex or sonicate the solution until a homogenous suspension is achieved. Prepare fresh daily before administration.[13]
-
For Intravenous Injection:
-
Vehicle: For intravenous administration, gefitinib can be dissolved in DMSO and then diluted with a vehicle such as 10% hydroxypropyl-β-cyclodextrin (HPBCD) to a final concentration of around 5 mg/mL.[11]
-
Preparation:
-
Dissolve gefitinib in DMSO to create a stock solution (e.g., 50 mg/mL).[11]
-
Prior to injection, dilute the stock solution with the HPBCD vehicle to the final desired concentration.
-
Ensure the final solution is clear and free of precipitates.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for assessing the antitumor efficacy of gefitinib in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line of interest (e.g., H3255-Luciferase)
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
-
Bioluminescent imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions to 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the cells in sterile PBS or culture medium. A common cell number for injection is 5 million cells in a volume of 100 µL.[14]
-
For subcutaneous injection, cells can be mixed with Matrigel (e.g., 20% v/v) to improve tumor formation.[14]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
Treatment Administration:
-
Administer gefitinib or vehicle to the respective groups according to the chosen dosage and schedule (see Table 1). For oral gavage, a typical volume is 0.2 mL.[4]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
If using a luciferase-expressing cell line, perform bioluminescent imaging at regular intervals to monitor tumor burden. This involves intraperitoneal injection of D-luciferin followed by imaging with a system like the IVIS.[14]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and can be processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Pharmacodynamic Analysis: Western Blot for Signaling Pathway Inhibition
This protocol outlines the steps to assess the effect of gefitinib on the phosphorylation status of key proteins in the EGFR signaling pathway within tumor tissue.
Procedure:
-
Sample Preparation:
-
Excise tumors from treated and control mice.
-
Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, ERK, and AKT.[4][13][15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.[13]
-
Visualizations
EGFR Signaling Pathway and Gefitinib's Mechanism of Action
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor-mutated lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following Gefitinib Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation through various signaling pathways.[1][2] Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1] Gefitinib is a potent and selective EGFR tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the enzyme, thereby inhibiting its kinase activity and subsequent autophosphorylation.[3] Western blotting is an essential technique to assess the efficacy of inhibitors like gefitinib by detecting changes in the phosphorylation status of EGFR and its downstream effectors.[4] This application note provides a detailed protocol for the treatment of cells with gefitinib and the subsequent analysis of EGFR phosphorylation by Western blot.
Signaling Pathway and Point of Inhibition
Gefitinib targets the kinase domain of EGFR, preventing the autophosphorylation that is critical for the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4][5][6] By inhibiting EGFR autophosphorylation, gefitinib effectively blocks these pro-survival and proliferative signals.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to evaluate the effect of gefitinib on EGFR phosphorylation.
Caption: Key steps for p-EGFR Western blot analysis after gefitinib treatment.
Detailed Experimental Protocol
This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cell Lines: Appropriate cell lines with known EGFR expression (e.g., A431, H1975, PC9).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Gefitinib: Prepare a stock solution (e.g., 10 mM) in DMSO and store in aliquots at -20°C or -80°C.[7]
-
Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL in sterile PBS with 0.1% BSA and store at -20°C.[1]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Protein Assay: BCA Protein Assay Kit.[1]
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.[1]
-
Transfer Membranes: PVDF or nitrocellulose membranes.[1]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.[1]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[7]
-
Stripping Buffer: For re-probing membranes.[9]
II. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.[9]
-
Serum Starvation (Optional): Once cells are at the desired confluency, aspirate the growth medium and wash with sterile PBS. Replace with serum-free medium and incubate for 12-24 hours. This step reduces basal levels of EGFR phosphorylation.
-
Gefitinib Treatment: Prepare serial dilutions of gefitinib in serum-free medium. Typical working concentrations can range from 0.1 µM to 10 µM.[3][10] Treat the cells for a desired duration, for instance, 2 to 24 hours.[1] Include a vehicle control (DMSO) group.[7]
-
EGF Stimulation: Following gefitinib treatment, stimulate the cells with EGF at a final concentration of 50-100 ng/mL for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1][4][9]
III. Protein Extraction and Quantification
-
Lysis: After stimulation, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.[9]
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes with periodic vortexing.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer’s instructions.[7]
IV. Western Blotting
-
Sample Preparation: Mix calculated volumes of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1173) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]
V. Stripping and Re-probing
To ensure equal protein loading and to assess total EGFR levels, the same membrane can be stripped and re-probed.
-
Stripping: After imaging for p-EGFR, incubate the membrane in stripping buffer to remove the bound antibodies.[1][9]
-
Re-blocking and Re-probing: Wash the membrane thoroughly, re-block, and then re-probe with the primary antibody for total EGFR, followed by the secondary antibody and detection.[1]
-
Repeat the process for a loading control antibody (e.g., β-actin or GAPDH).[1]
VI. Data Analysis
Quantify the band intensities using densitometry software (e.g., ImageJ).[4] Normalize the p-EGFR signal to the total EGFR signal, and then normalize this ratio to the loading control to correct for any variations in protein loading.[4]
Data Presentation
The following table summarizes representative quantitative data on the effect of an EGFR inhibitor on key signaling proteins in a cell line with high EGFR expression (e.g., A431). Cells were serum-starved, pre-treated with the inhibitor for 2 hours, and then stimulated with EGF (100 ng/mL) for 15 minutes. Data is presented as the percentage of inhibition of phosphorylation relative to the EGF-stimulated control.[4]
| Target Protein | Inhibitor Concentration | % Inhibition of Phosphorylation (Mean ± SD) |
| p-EGFR (Tyr1173) | 0.1 µM | 45 ± 5% |
| 1.0 µM | 85 ± 7% | |
| 10.0 µM | 98 ± 2% | |
| p-Akt (Ser473) | 0.1 µM | 30 ± 6% |
| 1.0 µM | 70 ± 8% | |
| 10.0 µM | 92 ± 4% | |
| p-ERK1/2 (Thr202/Tyr204) | 0.1 µM | 40 ± 5% |
| 1.0 µM | 80 ± 6% | |
| 10.0 µM | 95 ± 3% |
Note: This data is representative and may vary depending on the specific experimental conditions, cell line, and EGFR inhibitor used.[4] Increasing concentrations of gefitinib lead to a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues such as Tyr-1173.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gefitinib Hydrochloride for Studying EGFR-Mutant Cell Lines
Introduction
Gefitinib (Iressa®, ZD1839) is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4][5] This action blocks signals that lead to cell proliferation, survival, and metastasis.[3][6]
Gefitinib has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) cell lines and tumors that harbor activating mutations in the EGFR tyrosine kinase domain, such as deletions in exon 19 or the L858R point mutation in exon 21.[4][6] These mutations lead to constitutive activation of the EGFR signaling pathway, rendering the cells highly dependent on this pathway for their growth and survival—a phenomenon known as "oncogene addiction."[7] Consequently, gefitinib is an invaluable tool for studying the biology of EGFR-mutant cancers and for the preclinical evaluation of targeted therapies.
Mechanism of Action: Inhibition of EGFR Signaling
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic tyrosine kinase. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. These phosphorylated sites act as docking points for adaptor proteins, which in turn activate critical downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[4][8] Gefitinib inhibits the initial autophosphorylation step, effectively shutting down these downstream signals.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantification of Gefitinib Hydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Monitoring plasma concentrations of gefitinib is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. This document provides detailed protocols for the quantification of gefitinib in plasma using both a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
Gefitinib functions by binding to the ATP-binding site of the EGFR, thereby inhibiting its autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and metastasis. The accurate measurement of its plasma levels is therefore a critical aspect of its clinical and preclinical development.
Signaling Pathway of Gefitinib
Caption: Mechanism of action of Gefitinib.
Experimental Protocols
Method 1: HPLC-UV for Quantification of Gefitinib
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
1. Materials and Reagents
-
Gefitinib hydrochloride reference standard
-
Internal Standard (IS): Sorafenib or a structurally similar compound not co-administered with gefitinib.[1]
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate (pH adjusted to 4.5 with formic acid) in a gradient or isocratic elution. A common starting point is a 55:45 (v/v) ratio of acetonitrile to buffer.[1]
-
Flow Rate: 0.4 - 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[2]
-
Detection Wavelength: 331 nm for gefitinib.[1]
-
Injection Volume: 10-20 µL.
3. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
4. Calibration and Quality Control
-
Prepare stock solutions of gefitinib and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Spike drug-free plasma with known concentrations of gefitinib to prepare calibration standards (e.g., 20-1000 ng/mL) and quality control (QC) samples (low, medium, and high concentrations).[1]
-
Process the calibration standards and QC samples along with the unknown samples.
Method 2: UPLC-MS/MS for High-Sensitivity Quantification of Gefitinib
This method is ideal for pharmacokinetic studies requiring low limits of detection and quantification.[3]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Deuterated gefitinib (gefitinib-d8) is highly recommended.[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.15 - 0.4 mL/min.[4]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.[2]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gefitinib: m/z 447.2 → 128.1.[7]
-
Gefitinib-d8 (IS): Adjust for the mass difference.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
4. Sample Preparation (Protein Precipitation) [4][8]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.[4]
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with mobile phase A if necessary to ensure compatibility with the initial chromatographic conditions.[9]
-
Inject into the UPLC-MS/MS system.
Experimental Workflow Diagram
References
- 1. A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for Utilizing Gefitinib Hydrochloride in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research compared to traditional two-dimensional (2D) monolayers. Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors. Gefitinib hydrochloride, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a key therapeutic agent in non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. Evaluating the efficacy of gefitinib in 3D spheroid models provides a more accurate prediction of its in vivo anti-tumor activity and can help elucidate mechanisms of drug resistance.
These application notes provide a comprehensive guide for researchers on the use of this compound in 3D spheroid cultures, including detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Mechanism of Action in 3D Spheroids
Gefitinib competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[1] This blockade prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][2] In 3D spheroid models, the spatial organization and cell-cell contacts can influence EGFR signaling and the cellular response to its inhibition. Studies have shown that gefitinib effectively inhibits EGFR activation in 3D cultures of EGFR-mutant cancer cells, leading to decreased proliferation and increased apoptosis.[3] The 3D microenvironment can also impact drug penetration and the development of resistance, making spheroid models invaluable for studying these phenomena.
Data Presentation: Quantitative Effects of Gefitinib in 3D Spheroid Cultures
The following tables summarize the quantitative data on the effects of this compound in 3D spheroid cultures based on published literature.
Table 1: Comparative IC50 Values of Gefitinib in 2D vs. 3D Spheroid Cultures
| Cell Line | Cancer Type | EGFR Mutation Status | 2D Culture IC50 (µM) | 3D Spheroid Culture IC50 (µM) | Fold Difference (3D/2D) |
| HCC827 | NSCLC | Exon 19 Deletion | ~0.01 - 0.1 | ~0.05 - 0.5 | ~5-fold increase |
| NCI-H1975 | NSCLC | L858R, T790M | >10 (Resistant) | >10 (Resistant) | - |
| PC9 | NSCLC | Exon 19 Deletion | ~0.01 | Significantly reduced viability at 0.5 µM[4] | Not directly comparable |
| A549 | NSCLC | Wild-Type | ~10 - 25 | No significant viability reduction up to 25 µM[4] | - |
Table 2: Gefitinib-Induced Spheroid Size Reduction
| Cell Line | Cancer Type | Gefitinib Concentration (µM) | Duration of Treatment | Observed Spheroid Size Reduction |
| HCC827 | NSCLC | 1 | 7 days | Significant reduction in spheroid growth[5] |
| NCI-H1650 | NSCLC | 1 | 7 days | Reduction in spheroid growth[5] |
| H2170 | NSCLC | 1 | 10 days | Clear growth inhibition from day 5 onwards[5] |
| NCI-H1975 | NSCLC | 1 | 7 days | No significant effect on spheroid growth[5] |
Table 3: Gefitinib-Induced Apoptosis in 3D Spheroids
| Cell Line | Cancer Type | Gefitinib Concentration | Assay | Key Findings |
| HCC827 | NSCLC | 50 nM | Caspase-Glo® 3/7 | Significant induction of caspase 3/7 activity[6] |
| HCC827 | NSCLC | Not specified | Not specified | Increased apoptosis in 3D models[7] |
| H3255 | NSCLC | 1 µM | Annexin V/PI | Extensive apoptosis[8] |
Experimental Protocols
Protocol 1: 3D Spheroid Culture using the Hanging Drop Method
This protocol describes the formation of uniform spheroids using the hanging drop technique.[2][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
60 mm or 100 mm sterile petri dishes
-
Micropipettes and sterile tips
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency in a T-75 flask.
-
Wash cells twice with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^5 cells/mL).
-
-
Hanging Drop Formation:
-
Add 5-10 mL of sterile PBS to the bottom of a 60 mm or 100 mm petri dish to create a humidified chamber.
-
Invert the lid of the petri dish.
-
Pipette 20 µL drops of the cell suspension onto the inside of the inverted lid, ensuring the drops are well-spaced to prevent merging.
-
Carefully place the lid back onto the petri dish containing PBS.
-
-
Spheroid Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
-
Spheroid Maintenance and Treatment:
-
For longer-term culture or drug treatment, spheroids can be gently harvested by washing the lid with culture medium and transferring the spheroid suspension to an ultra-low attachment plate.
-
Add this compound diluted in fresh culture medium to the desired final concentrations.
-
Protocol 2: Measurement of Spheroid Size and Volume
This protocol outlines the steps for quantifying spheroid growth and response to treatment.[11]
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition:
-
Place the multi-well plate containing spheroids on the microscope stage.
-
Capture bright-field images of the spheroids at various time points (e.g., 0, 24, 48, 72 hours) post-treatment. Ensure consistent magnification for all images.
-
-
Image Analysis using ImageJ/Fiji:
-
Open the captured image in ImageJ/Fiji.
-
Set the scale of the image using a known distance from a micrometer slide.
-
Convert the image to 8-bit grayscale.
-
Use the thresholding tool to create a binary image where the spheroid is a distinct object.
-
Use the "Analyze Particles" function to measure the area, perimeter, and Feret's diameter of the spheroid.
-
-
Volume Calculation:
-
Assuming a spherical shape, calculate the volume using the measured diameter (d):
-
Volume = (4/3) * π * (d/2)^3
-
-
Record and plot the changes in spheroid volume over time for different treatment conditions.
-
Protocol 3: Cell Viability Assessment using Calcein AM/Propidium Iodide (PI) Staining
This protocol allows for the visualization of live (green) and dead (red) cells within the spheroid.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation:
-
Prepare a working staining solution by diluting Calcein AM and PI in complete culture medium to final concentrations of approximately 2 µM and 4 µM, respectively.
-
-
Spheroid Staining:
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add an equal volume of the staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Imaging:
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (PI) fluorescence.
-
Capture images from different focal planes to assess viability throughout the spheroid.
-
Quantify the green and red fluorescence intensity using image analysis software to determine the ratio of live to dead cells.
-
Protocol 4: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol provides a quantitative measure of apoptosis by detecting caspase-3 and -7 activity.[12][13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Assay Setup:
-
Culture and treat spheroids in a standard multi-well plate as described in Protocol 1.
-
At the end of the treatment period, transfer the spheroids to a white-walled plate if not already cultured in one.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the reagent and the plate containing spheroids to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
-
Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal to the number of cells or a vehicle-treated control.
-
Protocol 5: Western Blot Analysis of Protein Expression
This protocol describes the extraction of proteins from spheroids for analysis by western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis:
-
Collect spheroids from each condition by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Homogenize the spheroids using a pellet pestle or by passing the lysate through a small gauge needle.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, antibody incubation, and detection using standard western blotting procedures.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Gefitinib Testing in 3D Spheroids
Caption: Workflow for testing Gefitinib efficacy in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Spheroids Generated from Malignant Pleural Effusion as a Tool to Predict the Response of Non-Small Cell Lung Cancer to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescent Staining of Spheroids: A Technique to Analyze Spheroids for Expression of Intra- and Extracellular Antigen Expression [jove.com]
- 11. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 3D Assay [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for Gefitinib Hydrochloride Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (Iressa®, ZD1839) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3] In preclinical cancer research, gefitinib is widely used to investigate the role of EGFR signaling in tumor growth and to evaluate its therapeutic potential in various cancer models.[1][2] These application notes provide detailed protocols for the preparation and administration of gefitinib hydrochloride in preclinical settings, summarize key quantitative data from published studies, and illustrate the experimental workflow and the targeted signaling pathway.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Models
| Tumor Model | Mouse Strain | Route of Administration | Dosage | Vehicle/Formulation | Reference |
| LN229 Glioblastoma (EGFRwt & EGFRvIII) | Athymic Nude | Oral Gavage (p.o.) | 150 mg/kg | Not Specified | [4][5] |
| LN229 Glioblastoma (EGFRwt & EGFRvIII) | Athymic Nude | Intravenous (i.v.) | 10 mg/kg | Not Specified | [4][5] |
| H3255 Lung Cancer Xenograft | Athymic Nude | Oral Gavage (i.g.) | 40 mg/kg/day (5 days/week) | Corn Oil | [6] |
| H3255 Lung Cancer Xenograft | Athymic Nude | Oral Gavage (i.g.) | 200 mg/kg (once every 5 days) | Corn Oil | [6] |
| B(a)P-induced Lung Adenocarcinoma | AJ/p53val135/wt | Oral Gavage | 80 mg/kg/day (5 days/week) | Corn Oil | [7] |
| B(a)P-induced Lung Adenocarcinoma | AJ/p53val135/wt | Oral Gavage | 400 mg/kg (once weekly) | Corn Oil | [7] |
| Pediatric Tumor Xenografts | SCID | Oral Gavage | 100 mg/kg (once or twice daily, 5 days/week) | 10% DMSO, 0.25% Carboxymethylcellulose | [8] |
| MMTV-Neu Transgenic Mammary Cancer | MMTV-Neu | Oral Gavage | 100 mg/kg/day (5 times/week) | Ethanol:Polyethylene Glycol 400 (10:90 v/v) | [9] |
| MMTV-Neu Transgenic Mammary Cancer | MMTV-Neu | Oral Gavage | 250 or 500 mg/kg (weekly) | Ethanol:Polyethylene Glycol 400 (10:90 v/v) | [9] |
Table 2: Pharmacokinetic Parameters of Gefitinib in Preclinical Models
| Species | Route of Administration | Dose | Plasma Half-life (t½) | Plasma Clearance | Volume of Distribution (Vd) | Reference |
| Rat | Intravenous | 5 mg/kg | 7-14 hours | Male: 25 ml/min/kg, Female: 16 ml/min/kg | 8.0-10.4 L/kg | [10][11] |
| Dog | Intravenous | 5 mg/kg | 7-14 hours | 16 ml/min/kg | 6.3 L/kg | [10][11] |
| Mouse | Intravenous | 20 mg/kg | Not specified | Not specified | Not specified | [12] |
| Mouse (Liposomal) | Intravenous | Not specified | 7.29 hours | Not specified | Not specified | [13] |
| Mouse (Free Drug) | Intravenous | Not specified | 2.26 hours | Not specified | Not specified | [13] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Gefitinib Suspension
This protocol is suitable for studies requiring daily or weekly oral administration of gefitinib.
Materials:
-
This compound powder
-
Vehicle: Corn oil[6][7] or 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.[14] Another option is 10% DMSO and 5% Polysorbate 80 (Tween 80) in saline.[14]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for the animal model (e.g., 18-20 gauge for mice).[7]
-
Syringes
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dose.
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions.
-
Gefitinib Suspension:
-
Weigh the calculated amount of gefitinib powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.[14]
-
Note: Prepare the formulation fresh daily before administration to ensure stability.[14]
-
-
Oral Gavage Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's nose to the tip of the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Draw the prepared gefitinib suspension into a syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
Carefully insert the gavage needle into the esophagus and gently deliver the suspension into the stomach. The volume is typically 0.2 ml per mouse.[7]
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
Protocol 2: Preparation and Intravenous Administration of Gefitinib Solution
This protocol is suitable for pharmacokinetic studies or when rapid bioavailability is required.
Materials:
-
This compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)[12]
-
Diluent: Sterile saline or 10% hydroxypropyl-β-cyclodextrin (HPBCD).[12]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for intravenous injection (e.g., 27-30 gauge).
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound.
-
Stock Solution Preparation:
-
Dissolve the gefitinib powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[12]
-
-
Final Formulation:
-
Intravenous Administration:
-
Warm the animal (e.g., with a heat lamp) to dilate the tail veins.
-
Place the animal in a restraining device.
-
Draw the final gefitinib solution into a syringe.
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Carefully insert the needle into the vein and slowly inject the solution.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Visualizations
Caption: Experimental workflow for in vivo gefitinib studies.
Caption: EGFR signaling pathway inhibited by gefitinib.
References
- 1. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel liposomal gefitinib (L-GEF) formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Gefitinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to gefitinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to gefitinib?
A1: Acquired resistance to gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a significant clinical challenge. The most well-documented mechanisms include:
-
Secondary Mutations in the EGFR Gene: The most common secondary mutation is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation is found in approximately 50% of patients who develop resistance to gefitinib or erlotinib.[2][3] The T790M mutation is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the inhibitory effect of gefitinib.[4] Other, less common EGFR mutations have also been reported to confer resistance.[3]
-
MET Proto-Oncogene Amplification: Amplification of the MET gene is another significant mechanism of acquired resistance, occurring in about 5-22% of resistant cases.[1][5][6] MET amplification leads to the activation of ERBB3 (HER3) signaling, which in turn activates the PI3K/Akt pathway, bypassing the EGFR blockade by gefitinib.[5][6]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating other signaling pathways to bypass their dependence on EGFR. These "bypass pathways" include:
-
PI3K/Akt/mTOR Pathway: Persistent activation of the PI3K/Akt pathway is a common feature of acquired resistance.[7]
-
FGF2-FGFR1 Autocrine Loop: Some resistant cells show a marked induction of fibroblast growth factor 2 (FGF2) and its receptor FGFR1, creating an autocrine growth loop that sustains signaling.
-
STAT3 Signaling: The STAT3 signaling pathway can be compensatorily activated in response to long-term EGFR inhibition, leading to resistance.[8]
-
Other Receptor Tyrosine Kinases: Activation of other receptor tyrosine kinases, such as AXL and IGF-1R, has also been implicated in resistance.
-
Q2: My gefitinib-sensitive cell line is showing unexpected resistance. What could be the cause?
A2: If a previously sensitive cell line begins to show resistance to gefitinib, consider the following possibilities:
-
Spontaneous Acquisition of Resistance: Prolonged culture of cancer cell lines can lead to the selection of pre-existing resistant clones or the emergence of new resistance mechanisms.
-
Cell Line Contamination: The cell line may have been contaminated with a resistant cell line.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs.
Recommended Actions:
-
Confirm Cell Line Identity: Perform short tandem repeat (STR) profiling to verify the identity of your cell line.[9]
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[9]
-
Establish a New Culture from a Frozen Stock: If possible, thaw a new vial of the parental cell line from an early passage to ensure you are working with a sensitive population.
-
Analyze for Resistance Mechanisms: If the resistance is confirmed to be acquired, proceed with molecular analyses to identify the underlying mechanism (see Troubleshooting Guide below).
Troubleshooting Guides
Problem 1: Difficulty in Establishing a Gefitinib-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Cells do not survive increasing concentrations of gefitinib. | The starting concentration of gefitinib is too high or the incremental increases are too rapid. | Begin with a gefitinib concentration at or slightly above the IC50 of the parental cell line and increase the concentration gradually over several months. |
| The entire cell population dies off. | Lack of pre-existing resistant clones in the parental population. | Consider using a different parental cell line or inducing resistance through mutagenesis (e.g., with ENU) before gefitinib selection. |
| Resistant phenotype is not stable. | The resistance mechanism may be transient or dependent on factors in the culture medium. | Maintain a low concentration of gefitinib in the culture medium of the resistant cell line to ensure selective pressure. |
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CCK-8)
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the microplate, or errors in drug dilution. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Prepare fresh drug dilutions for each experiment. |
| IC50 values are not reproducible between experiments. | Variations in cell passage number, cell confluence at the time of treatment, or incubation time. | Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and treat them at the same level of confluence. Standardize the drug treatment duration.[9] |
| Gefitinib-sensitive cells show high survival at high drug concentrations. | Cell culture contamination (e.g., mycoplasma or resistant cells) or degradation of the gefitinib stock solution. | Regularly test for mycoplasma and confirm cell line identity with STR profiling. Prepare fresh gefitinib dilutions from a new stock for each experiment and store stock solutions in small aliquots at -20°C or -80°C.[9] |
Problem 3: Downstream Signaling (e.g., p-ERK, p-Akt) is Not Inhibited by Gefitinib in a Supposedly Sensitive Cell Line
| Symptom | Possible Cause | Suggested Solution |
| No change in phosphorylation of downstream effectors after gefitinib treatment. | Ineffective drug concentration or insufficient incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of gefitinib treatment for inhibiting EGFR signaling in your specific cell line.[9] |
| Technical issues with Western blotting (e.g., poor antibody quality, inefficient protein transfer). | Validate your primary antibodies for the target proteins. Optimize your Western blotting protocol, including transfer conditions and antibody concentrations.[9] | |
| Activation of bypass signaling pathways even in the parental cell line. | Investigate the baseline activation of alternative pathways (e.g., MET, HER2) that could be contributing to downstream signaling independent of EGFR.[9] |
Quantitative Data Summary
Table 1: Frequency of Major Acquired Resistance Mechanisms to Gefitinib
| Resistance Mechanism | Frequency in Resistant Tumors | Reference |
| EGFR T790M Mutation | ~50% | [2][3] |
| MET Amplification | 5-22% | [1][5][6] |
Table 2: Representative IC50 Values for Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Status | Gefitinib IC50 (µM) | Reference |
| H1650 | Parental | 31.0 ± 1.0 | [7] |
| H1650GR | Gefitinib-Resistant | 50.0 ± 3.0 | [7] |
| PC9 | Parental | 0.37 ± 0.033 | [7] |
| PC9-G | Gefitinib-Resistant | 7.21 ± 1.72 | [7] |
| A549 | Parental | 7.0 ± 1.0 | [7] |
| A549GR | Gefitinib-Resistant | 12.7 ± 0.8 | [7] |
Experimental Protocols
Protocol 1: Establishment of a Gefitinib-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line: Culture the gefitinib-sensitive non-small cell lung cancer (NSCLC) cell line (e.g., PC9, HCC827, H1650) and determine the half-maximal inhibitory concentration (IC50) of gefitinib using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Continuously expose the parental cells to gefitinib at a concentration equal to their IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of gefitinib in the culture medium. This process of adaptation and dose escalation can take several months.
-
Isolation of Resistant Clones: After achieving stable growth at a high concentration of gefitinib (e.g., 1-2 µM), isolate single-cell clones to establish monoclonal resistant cell lines.
-
Characterization of Resistant Phenotype: Confirm the resistant phenotype by comparing the gefitinib IC50 of the resistant clones to the parental cell line. The resistant cells should exhibit a significantly higher IC50.
Protocol 2: Western Blotting for Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Seed both parental and gefitinib-resistant cells. Treat with gefitinib at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, Akt, ERK, MET) overnight at 4°C.[9]
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of gefitinib.
Caption: Major mechanisms of acquired resistance to gefitinib.
Caption: Experimental workflow for studying gefitinib resistance.
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting STAT3 signaling overcomes gefitinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Gefitinib Hydrochloride Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of gefitinib hydrochloride. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for gefitinib in vitro?
A1: The effective concentration of gefitinib in vitro is highly dependent on the cancer cell line being studied, particularly its Epidermal Growth Factor Receptor (EGFR) mutation status.[1] For EGFR-mutant non-small-cell lung cancer (NSCLC) cell lines, the half-maximal inhibitory concentration (IC50) can be in the nanomolar range (e.g., 13.06 nM for HCC827 and 77.26 nM for PC9).[2] In contrast, cell lines with wild-type EGFR or certain resistance mutations may require micromolar concentrations to achieve a significant effect.[3][4] For instance, the IC50 in A549 cells (wild-type EGFR) has been reported to be around 10 μM.[3]
Q2: How does the EGFR mutation status of a cell line affect its sensitivity to gefitinib?
A2: Cell lines with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21, are generally hypersensitive to gefitinib.[5] These mutations lead to constitutive activation of the EGFR signaling pathway, making the cells highly dependent on this pathway for survival and proliferation.[1][5] Gefitinib specifically targets the ATP-binding site of the EGFR tyrosine kinase, and these mutations can increase the affinity of the drug for the receptor.[1][5]
Q3: How long should I incubate my cells with gefitinib?
A3: A common incubation time for cell viability assays with gefitinib is 72 hours.[3][6][7] However, the optimal duration can vary depending on the cell line's doubling time and the specific endpoint being measured. For signaling studies, such as Western blotting for phosphorylated proteins, much shorter incubation times (e.g., hours) may be sufficient to observe an effect on EGFR downstream pathways.[8] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.[7]
Q4: What is the best way to dissolve and store this compound?
A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][7] For in vitro studies, this stock solution is then further diluted in culture medium to the desired final concentrations.[7] It is recommended to prepare fresh dilutions from the stock for each experiment and to store the stock solution in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7] The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of gefitinib stock solution.[7] | 1. Use cells within a consistent and narrow passage number range. 2. Ensure precise and uniform cell seeding in all wells. 3. Prepare fresh gefitinib dilutions from a new stock for each experiment and store stock solutions appropriately.[7] |
| Gefitinib-sensitive cells show unexpected survival at high concentrations | 1. Cell culture contamination (e.g., mycoplasma). 2. Acquired resistance during prolonged culture.[7] | 1. Regularly test cell lines for mycoplasma contamination. 2. Perform Short Tandem Repeat (STR) profiling to confirm cell line identity. 3. If acquired resistance is suspected, analyze for known resistance mutations (e.g., T790M in EGFR).[7] |
| Downstream signaling (e.g., p-ERK, p-AKT) is not inhibited in sensitive cells | 1. Ineffective drug concentration or incubation time. 2. Technical issues with Western blotting (e.g., antibody quality, transfer efficiency). 3. Activation of bypass signaling pathways.[7] | 1. Optimize gefitinib concentration and incubation time; a time-course and dose-response experiment is recommended. 2. Validate antibodies and optimize the Western blot protocol. 3. Investigate the activation of alternative pathways (e.g., MET, HER2).[7] |
| Unexpected cell viability trends in MTS/MTT assay (e.g., viability increases with concentration) | 1. For normal cells, the Cmax in healthy individuals might not be cytotoxic.[9] 2. Interference of the compound with the assay reagents. | 1. Re-evaluate the concentration range based on literature for similar non-cancer cell lines. 2. Run a cell-free control to check for any direct reaction between gefitinib and the assay reagents. |
Quantitative Data Summary
The following tables summarize the IC50 values of gefitinib in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration range in your experiments.
Table 1: Gefitinib IC50 Values in Lung Cancer Cell Lines
| Cell Line | EGFR Status | IC50 Value | Reference |
| HCC827 | Exon 19 Deletion | 13.06 nM | [2] |
| PC9 | Exon 19 Deletion | 77.26 nM | [2] |
| H3255 | L858R | 0.003 µM | [10] |
| 11-18 | - | 0.39 µM | [10] |
| A549 | Wild-Type | 10 µM | [3] |
| H1975 | L858R, T790M | > 4 µM | [2] |
| H1650 | Exon 19 Deletion | > 4 µM | [2] |
Table 2: Gefitinib IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| NR6W | Fibroblast (EGFR transfected) | 26 nM (Tyr1173), 57 nM (Tyr992) | [6] |
| MCF10A | Breast (EGF-driven) | 20 nM | [6] |
| IST-Mes2 | Mesothelioma | 17.3 - 22.6 µM | [11] |
| ZL55 | Mesothelioma | 7.6 - 12.9 µM | [11] |
| Various | Bladder Cancer | 1.8 - 9.7 µM | [4] |
| H1299 | Lung Carcinoma | 6.53 ± 0.75 µM (nanoliposome) | [12] |
| A549 | Lung Carcinoma | 4.73 ± 0.46 µM (nanoliposome) | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of gefitinib on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Drug Treatment : Treat the cells with a serial dilution of gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).[7]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][7]
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Treatment and Lysis : Treat cells with the desired concentrations of gefitinib for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Gefitinib Mechanism of Action
Caption: Gefitinib inhibits EGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.
Experimental Workflow for Gefitinib Concentration Optimization
Caption: Workflow for determining the optimal in vitro concentration of gefitinib.
References
- 1. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing gefitinib nanoliposomes by Box-Behnken design and coating with chitosan: A sequential approach for enhanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
gefitinib hydrochloride solubility issues in aqueous buffer
Welcome to the technical support center for gefitinib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of gefitinib.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: Gefitinib is classified as a Biopharmaceutical Classification System (BCS) Class II molecule, which is characterized by low aqueous solubility and high permeability.[1][2][3][4] It is a dibasic compound, meaning it has two basic functional groups, and its solubility is highly dependent on pH.[2][5] In neutral or alkaline conditions, gefitinib is largely unionized and hydrophobic, leading to very poor solubility. Its solubility significantly increases in acidic environments.[4][6]
Q2: What are the pKa values of gefitinib?
A2: The reported pKa values for gefitinib are approximately 5.3–5.4 and 7.2.[2][4][5][7] This means the molecule's ionization state, and therefore its solubility, changes significantly around these pH values.
Q3: What is the best solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing a concentrated stock solution of gefitinib.[8][9][10] It is also soluble in other organic solvents like dimethylformamide (DMF), but sparingly soluble in ethanol and very poorly soluble in water.[8][10][11]
Q4: How should I store gefitinib powder and its stock solution?
A4: Gefitinib powder should be stored at -20°C for long-term stability (up to two years).[8] A stock solution prepared in DMSO should also be stored at -20°C, aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and is typically stable for up to three months.[9][10] Aqueous solutions are not recommended for storage for more than one day.[8][10][11]
Quantitative Data Summary
For reproducible experimental results, understanding the solubility limits of gefitinib is critical. The tables below summarize its solubility in various solvents and pH conditions.
Table 1: Solubility of Gefitinib in Common Laboratory Solvents
| Solvent | Solubility | References |
| DMSO | ~20–100 mg/mL | [8][9][10][12] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8][11] |
| Ethanol | ~0.3 mg/mL | [8][10][11] |
| Water | Sparingly soluble (<1 mg/mL) | [10] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8][10][11] |
Table 2: pH-Dependent Aqueous Solubility of Gefitinib
| pH | Solubility (µg/mL) | Condition | References |
| 1.2 | 1000 µg/mL | Simulated Gastric Fluid | [4] |
| 6.5 | 11 µg/mL | Simulated Intestinal Fluid | [4] |
| 7.2 | < 11 µg/mL | Simulated Colonic/Blood pH | [4] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a Gefitinib Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution in DMSO.
Materials:
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[10]
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM solution, weigh out 4.47 mg of gefitinib powder.
-
Dissolution: Under a chemical fume hood, add the weighed powder to a sterile tube. Add 1 mL of DMSO.[9]
-
Mixing: Vortex the solution thoroughly until all the crystalline solid is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.[10]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store at -20°C.[10]
Troubleshooting Guide
This guide addresses the most common issue: precipitation when diluting the DMSO stock solution into an aqueous buffer.
Problem: My gefitinib precipitated after I added it to my aqueous buffer (e.g., PBS, cell culture media).
This is a common occurrence known as "crashing out." It happens when a compound that is soluble in a concentrated organic stock is diluted into an aqueous medium where its solubility is much lower.[6]
Caption: Troubleshooting workflow for gefitinib precipitation.
Solutions & Explanations:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of gefitinib in your aqueous medium. Gefitinib's solubility in a 1:1 DMSO:PBS (pH 7.2) solution is only about 0.5 mg/mL.[8][10][11] Many cell-based assays use working concentrations in the micromolar (µM) range (e.g., 0.1-10 µM), which should remain soluble if the stock is diluted sufficiently.[9]
-
Check the Buffer pH: As a weak base, gefitinib is significantly more soluble at a lower pH.[6] If your experimental conditions permit, using a buffer with a more acidic pH can prevent precipitation. However, for cell culture experiments, the media pH must be maintained within a physiological range (typically 7.2-7.4), limiting this option.
-
Use Co-solvents or Formulation Strategies: For applications requiring higher aqueous concentrations, advanced formulation techniques may be necessary. These are typically used in drug development and include:
-
Complexation with Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with gefitinib, enhancing its aqueous solubility.[1][7]
-
Solid Dispersions: Dispersing gefitinib in a matrix with hydrophilic polymers (e.g., HPMC, PVP) can improve its dissolution rate.[2][5][7]
-
Visualizing Key Concepts
pH-Dependent Solubility of Gefitinib
Gefitinib has basic functional groups that become protonated (gain a positive charge) in acidic conditions. This charge makes the molecule more polar and thus more soluble in polar aqueous buffers. In neutral or alkaline conditions, the molecule is uncharged, less polar, and precipitates.
Caption: Relationship between pH and gefitinib solubility.
References
- 1. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques | MDPI [mdpi.com]
- 3. AU2021106686A4 - Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique - Google Patents [patents.google.com]
- 4. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Gefitinib Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming gefitinib hydrochloride resistance in cell lines.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for gefitinib across experiments.
| Possible Causes | Solutions and Recommendations |
| Cell Passage Number Variability: Cells at high passage numbers can exhibit altered phenotypes and drug responses. | Use cells within a consistent and narrow passage number range for all experiments.[1] |
| Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the final readout of viability assays. | Ensure precise and uniform cell seeding density in all wells of your assay plates.[1] |
| Degradation of Gefitinib Stock Solution: Improper storage can lead to reduced potency of the drug. | Prepare fresh dilutions of gefitinib from a new stock for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
Issue 2: Gefitinib-sensitive cells show unexpected survival at high concentrations.
| Possible Causes | Solutions and Recommendations |
| Cell Culture Contamination: Mycoplasma or cross-contamination with resistant cell lines can lead to misleading results. | Regularly test cell lines for mycoplasma contamination.[1] Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[1] |
| Acquisition of Resistance: Prolonged culturing, even in the absence of the drug, can sometimes lead to the selection of resistant subpopulations. | If resistance is suspected, perform genomic analysis to screen for known resistance mutations, such as the T790M mutation in the EGFR gene.[1] |
Issue 3: Downstream signaling (e.g., p-ERK, p-AKT) is not inhibited by gefitinib in sensitive cells.
| Possible Causes | Solutions and Recommendations |
| Ineffective Drug Concentration or Incubation Time: The concentration or duration of treatment may be insufficient to elicit a response. | Optimize the concentration of gefitinib and the incubation time. A time-course and dose-response experiment is recommended to determine the optimal conditions.[1] |
| Technical Issues with Western Blotting: Problems with antibody quality, transfer efficiency, or other aspects of the Western blot protocol can lead to inaccurate results. | Validate your antibodies and optimize the Western blot protocol to ensure reliable detection of your proteins of interest.[1] |
| Activation of Bypass Signaling Pathways: The cells may be utilizing alternative signaling pathways to survive, even if the EGFR pathway is inhibited. | Investigate the activation of alternative pathways, such as MET or HER2, which can bypass EGFR signaling.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to gefitinib?
Acquired resistance to gefitinib in non-small cell lung cancer (NSCLC) cell lines is often attributed to several key mechanisms:
-
Secondary EGFR Mutations: The most common on-target resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which occurs in approximately 50-60% of cases.[3] This mutation increases the ATP binding affinity of the EGFR kinase domain, thereby reducing the efficacy of gefitinib.
-
MET Proto-Oncogene Amplification: Amplification of the MET gene is another significant mechanism of acquired resistance, observed in about 5-22% of resistant cases.[4][5] MET amplification leads to the activation of ERBB3 (HER3)-dependent activation of the PI3K/Akt pathway, bypassing the EGFR blockade.[4][6]
-
Activation of Bypass Signaling Pathways: Other receptor tyrosine kinases can become activated and sustain downstream signaling despite EGFR inhibition.[2] This includes the activation of AXL receptor tyrosine kinase and the PI3K/Akt/mTOR pathway.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): Increased expression of EMT markers like Twist1 has been observed in cells with acquired resistance to EGFR-TKIs.[9]
Q2: How can I overcome gefitinib resistance in my cell line?
Several strategies can be employed to overcome gefitinib resistance in vitro:
-
Third-Generation EGFR-TKIs: For cell lines with the T790M mutation, third-generation EGFR-TKIs like osimertinib (AZD9291) can be effective.[9] These inhibitors are designed to potently inhibit EGFR with the T790M mutation while sparing the wild-type receptor.[3]
-
Combination Therapies:
-
MET Inhibitors: In cell lines with MET amplification, combining gefitinib with a MET inhibitor can restore sensitivity.[4]
-
PI3K/mTOR Inhibitors: For resistance driven by the activation of the PI3K/Akt/mTOR pathway, dual PI3K/mTOR inhibitors like NVP-BEZ235 have been shown to be effective.[8] Rapamycin, an mTOR inhibitor, has also demonstrated the ability to overcome resistance.[10]
-
Bcl-2 Inhibitors: Combining gefitinib with Bcl-2 inhibitors like ABT-263 (navitoclax) or ABT-199 (venetoclax) has shown synergistic effects in overcoming acquired resistance.[11]
-
Other Combinations: Combining gefitinib with agents that target other pathways implicated in resistance, such as the CRM1 inhibitor leptomycin B or the natural compound yuanhuadine (which downregulates AXL), has also shown promise.[7][12]
-
Q3: My gefitinib-resistant cell line does not have the T790M mutation or MET amplification. What other mechanisms could be at play?
In the absence of the T790M mutation or MET amplification, other mechanisms can contribute to gefitinib resistance. These include:
-
Activation of the PI3K/Akt/mTOR pathway: This pathway can be aberrantly activated, leading to cell survival and proliferation despite EGFR inhibition.[8]
-
Upregulation of AXL: The AXL receptor tyrosine kinase can be overexpressed, leading to intrinsic and acquired resistance.[7]
-
Increased Expression of TRIM28: The protein TRIM28 has been shown to be upregulated in resistant cells, promoting survival through the PI3K/Akt/mTOR pathway.[10]
-
EMT Phenotype: The acquisition of an epithelial-to-mesenchymal transition phenotype, often associated with increased expression of transcription factors like Twist1, can confer resistance.[9]
Quantitative Data Summary
Table 1: IC50 Values of Gefitinib and Other Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Resistance Status | Drug | IC50 (µM) | Reference |
| H1650 | Parental | Gefitinib | 31.0 ± 1.0 | [9] |
| H1650GR | Gefitinib-Resistant | Gefitinib | 50.0 ± 3.0 | [9] |
| H1650 | Parental | AZD9291 | 9.7 ± 0.7 | [9] |
| H1650GR | Gefitinib-Resistant | AZD9291 | 8.5 ± 0.5 | [9] |
| A549 | Parental | Gefitinib | 32.0 ± 2.5 | [12] |
| A549GR | Gefitinib-Resistant | Gefitinib | 53.0 ± 3.0 | [12] |
| A549 | Parental | Gefitinib + LMB | 25.0 ± 2.1 | [12] |
| A549GLR | Gefitinib-Resistant (developed with LMB) | Gefitinib | 37.0 ± 2.8 | [12] |
| PC-9 | Parental | Gefitinib | 0.37 ± 0.033 | [9] |
| PC-9-G | Gefitinib-Resistant | Gefitinib | 7.21 ± 1.72 | [9] |
| PC-9-Br | Gefitinib-Resistant | Gefitinib (>48h) | >0.5 | [11] |
| PC-9-Br | Gefitinib-Resistant | Gefitinib + ABT-263 (48h) | 0.17 ± 0.010 | [11] |
| PC-9-Br | Gefitinib-Resistant | Gefitinib + ABT-199 (48h) | 0.22 ± 0.008 | [11] |
| PC-9-Br | Gefitinib-Resistant | AZD9291 (48h) | 0.23 ± 0.031 | [11] |
| HCC827 | Parental | Gefitinib | 0.016 | [13] |
| HCC827GR | Gefitinib-Resistant | Gefitinib | 16 | [13] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][14]
-
Drug Treatment: Treat the cells with a serial dilution of gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours.[1] Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[14]
2. Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status and expression levels of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with gefitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Visualizations
Caption: A general experimental workflow for characterizing gefitinib resistance in cell lines.
Caption: Key signaling pathways involved in gefitinib action and resistance.
Caption: A logical flowchart for troubleshooting unexpected gefitinib resistance in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib inhibits invasive phenotype and epithelial-mesenchymal transition in drug-resistant NSCLC cells with MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nhsjs.com [nhsjs.com]
- 11. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Gefitinib Hydrochloride Off-Target Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of gefitinib hydrochloride in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our preclinical model at concentrations where EGFR is potently inhibited. What could be the cause?
A1: Unexpected toxicity could be due to gefitinib's off-target effects. In silico and experimental studies have identified several potential off-target kinases for gefitinib, some of which have binding energies comparable to or stronger than its binding to EGFR.[1][2] These off-targets, such as MAPK10, PIM-1, DHODH, and CHK1/2, could be mediating the observed toxicity.[2] It is recommended to investigate the activity of these kinases in your model system.
Q2: Our gefitinib-sensitive non-small cell lung cancer (NSCLC) cell line is showing renewed proliferation after an initial response. What are the potential off-target mechanisms?
A2: This phenomenon is characteristic of acquired resistance. Off-target mechanisms are a common cause. Key bypass signaling pathways that can be activated, circumventing EGFR inhibition, include MET amplification and HER2 activation.[3] Another reported mechanism is the activation of STAT3, which in turn leads to the reactivation of the pro-survival Akt pathway.[4][5] Investigating the phosphorylation status of MET, HER2, STAT3, and Akt is a crucial step in identifying the resistance mechanism.
Q3: There are conflicting reports in the literature regarding gefitinib-induced cardiotoxicity. How should we interpret our in vitro cardiotoxicity data?
A3: Indeed, the cardiotoxicity of gefitinib in preclinical models is debated. Some studies using models like zebrafish suggest minimal cardiotoxicity compared to other kinase inhibitors.[6] However, other research in rat cardiomyocytes (H9c2 cells) and in vivo rat models has demonstrated that gefitinib can induce cardiotoxicity.[7][8] This is reportedly mediated through the modulation of the cardiac PTEN/Akt/FoxO3a pathway and the formation of CYP1A1-mediated reactive metabolites.[7] When interpreting your data, consider the specific model system, the concentrations used, and the endpoints measured. It is crucial to assess markers of cardiac hypertrophy and apoptosis and to consider the metabolic capabilities of your model system.[7]
Q4: We are seeing significant variability in our IC50 values for gefitinib across different experiments. What are the common causes for this?
A4: Inconsistent IC50 values are a common experimental issue. Several factors can contribute to this variability:
-
Cell Passage Number: Using cells with a wide range of passage numbers can lead to inconsistent results. It is best practice to use cells within a narrow and consistent passage number range for all experiments.[9]
-
Cell Seeding Density: Inaccurate or inconsistent cell seeding density can significantly impact the final readout of a cell viability assay.[9]
-
Gefitinib Stock Solution Integrity: Gefitinib, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock solution for each experiment and store stocks in small aliquots at -20°C or -80°C.[9]
Troubleshooting Guides
Issue 1: Downstream signaling (p-ERK, p-AKT) is not inhibited by gefitinib in a supposedly sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Ineffective Drug Concentration or Incubation Time | Optimize the concentration and duration of gefitinib treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for inhibiting EGFR signaling in your specific cell line.[9] |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative receptor tyrosine kinases such as MET or HER2, which can sustain downstream signaling despite EGFR inhibition.[3][9] Also, consider the possibility of STAT3-mediated Akt reactivation.[4][5] |
| Technical Issues with Western Blotting | Ensure the quality and specificity of your primary antibodies. Validate your Western blot protocol, including transfer efficiency and antibody concentrations.[9] |
Issue 2: Unexpected cell survival at high concentrations of gefitinib in a sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly test your cell lines for mycoplasma contamination. Consider performing Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination with a resistant cell line.[9] |
| Development of Acquired Resistance | If cells have been in culture for an extended period with gefitinib, they may have developed resistance. Analyze for known resistance mechanisms such as the T790M mutation in EGFR or the activation of bypass pathways.[3][9] |
| Overexpression of Drug Efflux Pumps | Investigate the expression of ABCG2 (BCRP), a known drug efflux pump that can reduce intracellular concentrations of gefitinib. |
Quantitative Data Summary
Table 1: Potential Off-Target Kinases of Gefitinib and their Binding Energies
| Off-Target Kinase | Binding Energy (kcal/mol) | Reference |
| MAPK10 | -103.446 to -94.712 | [2] |
| PIM-1 | -103.446 to -94.712 | [2] |
| DHODH | -103.446 to -94.712 | [2] |
| ERBB-4 | -103.446 to -94.712 | [2] |
| HSD17B1 | -103.446 to -94.712 | [2] |
| CHK2 | -103.446 to -94.712 | [2] |
| CHK1 | -103.446 to -94.712 | [2] |
| EGFR (mutant T790M) | -77.11 | [2] |
Note: Binding energies were determined by in silico analysis and may not directly correlate with in vivo inhibitory activity.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of gefitinib.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Drug Treatment: Prepare a serial dilution of gefitinib (e.g., 0.01 nM to 10 µM). Remove the old media and treat the cells with the various concentrations of gefitinib. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Plot the absorbance against the log of the gefitinib concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in EGFR and potential off-target signaling pathways.
-
Cell Lysis: Treat cells with the desired concentration of gefitinib for the appropriate amount of time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, anti-p-MET) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody for the total, non-phosphorylated form of the protein or a loading control like β-actin or GAPDH.
Visualizations
References
- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Inhibitor Gefitinib Induces Cardiotoxicity through the Modulation of Cardiac PTEN/Akt/FoxO3a Pathway and Reactive Metabolites Formation: In Vivo and in Vitro Rat Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | EGFR-TKIs - induced cardiotoxicity in NSCLC: incidence, evaluation, and monitoring [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Gefitinib Hydrochloride Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gefitinib hydrochloride stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon storage, especially after refrigeration. | - Low Solubility: this compound has limited solubility in aqueous solutions and can precipitate out at lower temperatures.[1][2] - Solvent Evaporation: Over time, solvent (especially volatile ones) can evaporate, increasing the drug concentration beyond its solubility limit. | - Warm the solution: Gently warm the solution to room temperature or 37°C to redissolve the precipitate. Vortexing may aid dissolution. - Prepare fresh solutions: It is recommended to prepare fresh aqueous dilutions from a DMSO stock on the day of use.[1][2] - Use appropriate solvent: For higher concentrations, use DMSO or DMF.[1][2] For aqueous solutions, prepare a concentrated stock in DMSO first and then dilute it in your aqueous buffer.[1][2] - Ensure proper sealing: Use tightly sealed vials to prevent solvent evaporation. |
| Color change in the stock solution (e.g., turning yellow or brown). | - Degradation: Gefitinib can degrade under certain conditions, such as exposure to light or oxidative stress, which may lead to a color change.[3][4] - Solvent Impurities: Impurities in the solvent could react with gefitinib. | - Protect from light: Store stock solutions in amber vials or wrap them in foil to protect from light.[3] - Use high-purity solvents: Ensure that the solvents used are of high purity (e.g., HPLC grade). - Discard if color change is significant: A significant color change may indicate substantial degradation, and the solution should be discarded. |
| Loss of biological activity in experiments. | - Chemical Degradation: The gefitinib molecule may have degraded due to improper storage conditions (e.g., prolonged storage at room temperature, exposure to light, or repeated freeze-thaw cycles).[5][6][7] - Incorrect Concentration: This could be due to precipitation or inaccurate initial weighing. | - Follow recommended storage conditions: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1][5][8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5] - Prepare fresh dilutions: As recommended, prepare aqueous working solutions fresh for each experiment.[1][2] - Verify concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC. |
| Inconsistent experimental results. | - Inhomogeneous Solution: If the compound has precipitated and not been fully redissolved, the concentration of the aliquots will be inconsistent. - Solution Instability: Frequent freeze-thaw cycles can lead to degradation over time.[5] | - Ensure complete dissolution: Before each use, ensure any precipitate is fully redissolved by warming and vortexing the solution. - Aliquot stock solutions: Upon initial preparation, divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[5] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1][2] this compound is freely soluble in DMSO.[9] The solubility in DMSO is approximately 20 mg/mL to over 100 mg/mL, though some sources suggest that moisture-absorbing DMSO can reduce solubility.[1][5][8][10] It is sparingly soluble in ethanol (approx. 0.3 mg/mL) and very slightly soluble in aqueous buffers.[1][2][11]
2. How should I prepare aqueous solutions of this compound for cell culture experiments?
Due to its poor water solubility, it is best to first dissolve this compound in DMSO to make a concentrated stock solution.[1][2] This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. It is recommended to not store the aqueous solution for more than one day.[1][2]
3. What are the optimal storage conditions for this compound stock solutions?
-
Solid Form: As a solid, this compound is stable for at least two years when stored at -20°C.[1]
-
DMSO/DMF Stock Solutions: For long-term storage, it is recommended to store stock solutions in DMSO or DMF at -20°C or -80°C.[1][5][8] At -80°C, solutions are stable for at least a year, while at -20°C, they are stable for at least one month.[5][8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.[5]
-
Aqueous Solutions: Aqueous dilutions are not recommended for long-term storage and should be prepared fresh for each experiment.[1][2]
4. Is this compound sensitive to light?
Yes, gefitinib can undergo photolytic degradation when exposed to UV light.[3] Therefore, it is recommended to store both solid compound and stock solutions protected from light, for example, in amber vials or tubes wrapped in aluminum foil.
5. Under what conditions does this compound degrade?
Forced degradation studies have shown that this compound is susceptible to degradation under the following conditions:
-
Acidic and Basic Hydrolysis: Significant degradation is observed in the presence of strong acids and bases.[6][7]
-
Oxidative Conditions: The compound is unstable in the presence of oxidizing agents like hydrogen peroxide.[4][12]
-
Photolytic Stress: Exposure to UV light can cause degradation.[3]
-
Thermal Stress: While some studies show no degradation with heating in water, others indicate some thermal degradation is possible.[7]
Quantitative Data on Gefitinib Degradation
The following table summarizes the degradation of this compound under various forced stress conditions as reported in the literature. It's important to note that these are results from accelerated degradation studies and not long-term stability tests of laboratory stock solutions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl | 2 hours | 65°C | Significant | MMPQ impurity, others | |
| Acid Hydrolysis | 5 N HCl | 1 hour | 80°C | Not specified, but degradation occurred | Not specified | [4] |
| Alkaline Hydrolysis | 1 N NaOH | 2 hours | 65°C | Significant | MMPQ impurity, others | |
| Alkaline Hydrolysis | 5 N NaOH | 1 hour | 80°C | Not specified, but degradation occurred | Not specified | [4] |
| Oxidative | 6% H₂O₂ | 2 hours | Room Temp | Significant | GFT N-Oxide impurity | |
| Oxidative | 5% H₂O₂ | 1 hour | 80°C | Unstable | Three degradation products | [4] |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | 52.32% | Three degradation products | [11] |
| Thermal | Dry Heat | 24 hours | 65°C | Not specified | - | |
| Photolytic | UV light | 7 days | Not specified | Not specified | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 483.36 g/mol for HCl salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.83 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Testing of this compound by HPLC
This is a general protocol for assessing the stability of gefitinib in a solution.
-
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm)[3]
-
This compound reference standard
-
Mobile phase: A mixture of phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v)[3]
-
Diluent: A mixture of acetonitrile and water (70:30 v/v)[3]
-
Calibrated micropipettes and volumetric flasks
-
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Store the solution under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the diluent.[3]
-
Inject a known volume (e.g., 10 µL) of the diluted sample into the HPLC system.
-
Run the HPLC analysis using the following conditions:
-
Record the chromatogram and determine the peak area of gefitinib. The retention time for gefitinib under these conditions is approximately 4.18 minutes.[3]
-
Compare the peak area of gefitinib at each time point to the initial (time 0) peak area to calculate the percentage of remaining gefitinib.
-
Visualizations
Caption: Gefitinib inhibits the EGFR signaling pathway.
Caption: Experimental workflow for gefitinib stability testing.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | EGFR | CAS 184475-55-6 (HCl salt) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Gefitinib Hydrochloride Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with gefitinib hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: The most frequently reported toxicities in animal models such as mice and rats include dermatological reactions (skin rash, dryness, hair loss), gastrointestinal issues (diarrhea and weight loss), hepatotoxicity (elevated liver enzymes), and in some cases, pulmonary toxicity (interstitial lung disease).[1][2][3][4][5][6][7]
Q2: At what dose levels do toxicities typically appear in rodents?
A2: The onset and severity of toxicities are dose-dependent. For instance, in mice, doses ranging from 37.5 mg/kg/day to 150 mg/kg/day have been shown to induce skin adverse reactions, with higher doses leading to more significant effects on body weight and survival.[6] In rats, doses of 2.5 to 10 mg/100g/day have been used to establish models of cutaneous toxicity.[5] Hepatotoxicity has been induced in rats with a daily dose of 100 mg/kg for three weeks.[8]
Q3: Can gefitinib dosing be modified to reduce toxicity while maintaining anti-tumor efficacy?
A3: Yes, studies in mouse models have shown that weekly or intermittent dosing regimens can be as effective or even more effective than daily dosing in inhibiting tumor growth, while exhibiting less toxicity, particularly in terms of skin reactions.[9][10][11]
Q4: What is the primary mechanism of action of gefitinib?
A4: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][12] It competitively binds to the ATP-binding site within the intracellular domain of EGFR, which blocks the initiation of several downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[1][12][13] This inhibition ultimately leads to reduced cancer cell proliferation and survival.[12]
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis
Symptoms:
-
Erythema (redness), papulopustular rash, dry and scaly skin, hair loss.[1][5][6]
-
Histological findings may include epidermal thickening and inflammatory cell infiltration.[5]
Possible Causes:
-
Inhibition of EGFR in the skin disrupts normal homeostasis of keratinocytes and other epidermal cells.
-
Inflammatory responses mediated by cytokines.[5]
Troubleshooting Steps:
-
Dose Modification:
-
Supportive Care (Pharmacological):
-
Topical Treatments: For localized rashes, consider the application of topical low-to-medium potency corticosteroids to reduce inflammation.[14]
-
Systemic Treatments: In cases of more severe or widespread rash, oral antibiotics with anti-inflammatory properties, such as doxycycline or minocycline (e.g., 100mg twice daily, adjusted for animal weight), can be considered.[14][15]
-
Moisturizers: Application of moisturizers can help manage dry skin.[14]
-
-
Monitoring:
-
Establish a scoring system to grade the severity of the skin reaction over time.
-
Monitor body weight and general animal well-being closely.
-
Issue 2: Significant Body Weight Loss and Diarrhea
Symptoms:
-
Greater than 15% loss of initial body weight.
-
Loose or watery stools.
-
Dehydration and reduced food/water intake.
Possible Causes:
-
Gefitinib can disrupt the normal function of the gastrointestinal epithelium, which also expresses EGFR.[16] This can lead to malabsorption and secretory diarrhea.
Troubleshooting Steps:
-
Dose Interruption/Reduction:
-
Temporarily interrupt gefitinib administration until symptoms resolve.
-
Restart at a lower dose or switch to an intermittent dosing schedule.[17]
-
-
Supportive Care:
-
Anti-diarrheal Medication: Administer loperamide to manage diarrhea. A typical starting dose is 4mg orally after the first loose stool, followed by 2-4mg as needed (adjust for animal weight).[17][18]
-
Hydration and Nutrition: Provide hydration support with subcutaneous fluids (e.g., saline) if dehydration is evident. Ensure access to a highly palatable and easily digestible diet.
-
Probiotics: While not specifically tested for gefitinib in animal models, probiotics like Lactobacillus have been shown to reduce the severity of diarrhea with other cancer therapies and could be considered.[19]
-
-
Monitoring:
-
Measure body weight daily.
-
Implement a fecal scoring system to track the severity of diarrhea.
-
Monitor food and water consumption.
-
Issue 3: Suspected Hepatotoxicity
Symptoms:
-
Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8][20][21]
-
Histopathological changes in the liver, including inflammation and cell death.[2]
Possible Causes:
-
Gefitinib metabolism in the liver can lead to cellular stress and injury.
-
Activation of inflammatory pathways, such as the HMGB1/TLR4/NF-κB pathway, has been implicated in gefitinib-induced liver injury in rats.[8]
Troubleshooting Steps:
-
Dose Management:
-
Interrupt gefitinib treatment and monitor liver function tests.
-
Consider dose reduction upon re-initiation of treatment.
-
-
Experimental Co-treatments:
-
Berberine: In a rat model, co-administration of berberine (25, 50, and 100 mg/kg) with gefitinib (100 mg/kg) for 21 days showed a protective effect against hepatotoxicity by inhibiting the HMGB1/TLR4/NF-κB pathway.[8]
-
-
Biochemical and Histological Analysis:
-
Collect blood samples at regular intervals to monitor ALT, AST, and other liver function markers.
-
At the end of the study, perform a thorough histopathological examination of liver tissue.
-
Quantitative Data from Animal Studies
Table 1: Dose-Dependent Effects of Gefitinib on Body Weight and Survival in Mice
| Gefitinib Dose (mg/kg/day) | C57BL/6 Mice: Significant Weight Reduction | FVB/N Mice: Significant Weight Reduction | C57BL/6 Mice: Survival Rate | FVB/N Mice: Survival Rate |
| 37.5 | No significant difference | No significant difference | Not reported | Not reported |
| 75 | No significant difference | No significant difference | Not reported | Not reported |
| 150 | Day 7 (P < 0.05) | Days 14 and 21 (P < 0.0001) | 87.5% (death on Day 21) | 33.3% (death on Day 7) |
Data adapted from a study on gefitinib-induced skin adverse reactions in mice.[6]
Table 2: Effect of Naringin (NG) on Gefitinib (GEF)-Induced Hepatotoxicity Markers in Mice
| Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) | ALP (U/L) |
| Control | ~25 | ~75 | ~600 | ~100 |
| GEF (200 mg/kg) | ~60 | ~150 | ~1200 | ~175 |
| NG (50 mg/kg) + GEF | ~45 | ~120 | ~1000 | ~150 |
| NG (100 mg/kg) + GEF | ~35 | ~100 | ~800 | ~125 |
| NG (200 mg/kg) + GEF | ~30 | ~85 | ~700 | ~110 |
**P<0.05 compared to the control group. *P<0.05 compared to the GEF group. Data values are approximate based on graphical representation in the source.[20]
Experimental Protocols
Protocol 1: Induction and Assessment of Hepatotoxicity in Mice
-
Animal Model: Female ICR mice.
-
Treatment Groups:
-
Control (vehicle)
-
Gefitinib (200 mg/kg)
-
Naringin (50, 100, or 200 mg/kg) + Gefitinib (200 mg/kg)
-
-
Administration: Oral gavage daily for 4 weeks.
-
Assessments:
-
Blood Biochemistry: At the end of the study, collect blood via cardiac puncture and measure serum levels of ALT, AST, LDH, and ALP.
-
Histopathology: Euthanize mice, collect liver tissues, fix in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Apoptosis Detection: Use TUNEL staining on liver sections to detect apoptotic hepatocytes.
-
-
This protocol is adapted from a study investigating the protective effects of naringin.[20]
Protocol 2: Evaluation of Dose Schedules on Skin Toxicity in Mice
-
Animal Model: A/J mice.
-
Experimental Setup: Induce contact hypersensitivity with 2,4-dinitrofluorobenzene (DNFB).
-
Treatment Groups:
-
Control (vehicle)
-
Gefitinib (Daily administration)
-
Gefitinib (Once every 5-day administration)
-
-
Assessment:
-
Measure ear swelling as an indicator of the contact hypersensitivity response.
-
Perform histological analysis of ear tissue to assess inflammatory infiltrate.
-
-
Expected Outcome: Mice treated less frequently with a larger dose of gefitinib are expected to exhibit less skin toxicity compared to those receiving daily treatment.[9]
Visualizations
Caption: Gefitinib inhibits EGFR signaling pathways.
Caption: Workflow for managing gefitinib-induced toxicity.
References
- 1. ClinPGx [clinpgx.org]
- 2. Mechanism of hepatotoxicity of first-line tyrosine kinase inhibitors: Gefitinib and afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Gefitinib-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lungcancers.eu [lungcancers.eu]
- 8. Berberine protects against gefitinib-induced liver injury by inhibiting the HMGB1/TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. uhs.nhs.uk [uhs.nhs.uk]
- 18. mdpi.com [mdpi.com]
- 19. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Naringin alleviates gefitinib-induced hepatotoxicity through anti-oxidation, inhibition of apoptosis, and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Combination of Gefitinib and Acetaminophen Exacerbates Hepatotoxicity via ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cell survival at high gefitinib hydrochloride concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell survival at high concentrations of gefitinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We observe that while gefitinib inhibits cell proliferation at lower concentrations, a subpopulation of cells survives and may even appear to proliferate at very high concentrations. Why is this happening?
A1: This paradoxical effect can be attributed to several factors. At high concentrations, gefitinib may induce complex and sometimes contradictory cellular responses. Potential mechanisms include:
-
Off-Target Effects: At high concentrations, the selectivity of gefitinib for EGFR may decrease, leading to the inhibition of other kinases that could paradoxically promote survival in certain cellular contexts.[1][2]
-
Paradoxical Pathway Activation: Inhibition of EGFR can sometimes lead to the activation of alternative survival pathways. For instance, studies have shown that gefitinib can paradoxically activate the MAPK/ERK pathway in some cancer cell lines.[3]
-
Induction of an Autocrine Survival Loop: Gefitinib treatment can paradoxically induce the expression of cytokines such as CXCL10, which, along with its receptor CXCR3, can establish an autocrine signaling loop that promotes cell survival through Src and NF-κB activation.[4]
-
Incomplete Apoptosis: While lower, clinically relevant concentrations of gefitinib may induce cell cycle arrest, higher concentrations are sometimes required to induce apoptosis. However, this apoptotic response may be incomplete or independent of EGFR inhibition, suggesting off-target effects are at play.[5][6]
-
Cellular Heterogeneity: The cell population may contain a small, pre-existing subpopulation of resistant cells that are selected for at high drug concentrations.
Q2: Could the unexpected cell survival be due to issues with our experimental setup?
A2: Yes, experimental variables can significantly impact results. It is crucial to rule out the following:
-
Drug Precipitation: this compound has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the culture medium, leading to a lower effective concentration than intended.
-
Cell Culture Contamination: Mycoplasma or other microbial contamination can alter cellular responses to drugs.
-
Inconsistent Cell Seeding: Variations in initial cell density can lead to inconsistent results.
-
Degradation of Gefitinib Stock: Improper storage of gefitinib stock solutions can lead to degradation and reduced potency.
Q3: What is the typical dose-response of sensitive versus resistant cells to gefitinib?
A3: Sensitive cell lines, often those with activating EGFR mutations, typically exhibit a sigmoidal dose-response curve with low IC50 values (in the nanomolar range). Resistant cells, which may have the T790M mutation or other resistance mechanisms, will have a much higher IC50, often in the micromolar range, and may display a flattened dose-response curve.
Troubleshooting Guides
Issue: Unexpected Cell Survival at High Gefitinib Concentrations
This guide provides a systematic approach to troubleshooting this common issue.
Step 1: Verify Experimental Integrity
| Potential Cause | Suggested Solution |
| Gefitinib Precipitation | Visually inspect the culture medium for any precipitate after adding high concentrations of gefitinib. Prepare fresh dilutions for each experiment and consider using a vehicle control with the same final DMSO concentration. |
| Cell Line Integrity | Regularly test cell lines for mycoplasma contamination. Perform short tandem repeat (STR) profiling to confirm cell line identity. |
| Gefitinib Stock Solution | Prepare fresh gefitinib dilutions from a new stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C. |
| Inconsistent Seeding | Ensure a single-cell suspension before seeding and use a consistent, narrow passage number range for all experiments. |
Step 2: Investigate Potential Biological Mechanisms
If experimental issues are ruled out, the following investigations may elucidate the underlying biological cause.
| Biological Mechanism | Suggested Experimental Approach |
| Paradoxical Pathway Activation | Perform Western blot analysis to examine the phosphorylation status of key downstream signaling molecules (e.g., p-ERK, p-AKT) at various gefitinib concentrations and time points. |
| Off-Target Effects | Consider performing a kinome-wide screen to identify potential off-target kinases that bind to gefitinib at high concentrations. |
| Acquired Resistance | If cells have been cultured for an extended period, perform genomic analysis to check for known resistance mutations (e.g., T790M in EGFR) or amplification of bypass pathway genes (e.g., MET). |
| Induction of Autocrine Loops | Use techniques like ELISA or qRT-PCR to measure the expression of potential survival factors (e.g., CXCL10) in response to high-dose gefitinib treatment. |
| Changes in EGFR Dimerization/Trafficking | Investigate EGFR dimerization status and internalization at high gefitinib concentrations using techniques like cross-linking followed by Western blot, or immunofluorescence to track receptor localization.[5][7][8][9] |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for gefitinib in various non-small cell lung cancer (NSCLC) cell lines, highlighting the differences between sensitive and resistant phenotypes.
| Cell Line | EGFR Status | Gefitinib IC50 | Reference |
| Sensitive | |||
| PC-9 | Exon 19 deletion | 77.26 nM | [10] |
| HCC827 | Exon 19 deletion | 13.06 nM | [10] |
| H3255 | L858R mutation | 0.003 µM | [11] |
| 11-18 | Exon 19 deletion | 0.39 µM | [11] |
| Resistant | |||
| H1975 | L858R & T790M mutations | > 4 µM | [10] |
| H1650 | Exon 19 deletion, PTEN null | 31.0 ± 1.0 µM | [12] |
| A549 | Wild-Type | 5 µM | [13] |
| HCC827-GR | Acquired Resistance | > 4 µM | [10] |
| PC-9/GR | Acquired Resistance | > 4 µM | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of gefitinib.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of gefitinib (e.g., 0.01 nM to 50 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression.[16]
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.[17]
-
Cell Lysis: Treat cells with gefitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
EGFR Internalization Assay (Immunofluorescence)
This protocol is for visualizing the effect of gefitinib on EGFR localization.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before treatment.
-
Gefitinib Treatment: Treat the cells with the desired concentrations of gefitinib for various time points (e.g., 30 min, 1h, 4h).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against EGFR, followed by a fluorescently labeled secondary antibody. Co-stain with a marker for early endosomes (e.g., EEA1) if desired.
-
Imaging: Mount the coverslips and visualize using a confocal microscope.[18]
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of gefitinib.
Caption: Troubleshooting workflow for unexpected cell survival with gefitinib.
Caption: Potential mechanisms of paradoxical cell survival at high gefitinib concentrations.
References
- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. EGFR-Tyrosine Kinase Inhibitors Induced Activation of the Autocrine CXCL10/CXCR3 Pathway through Crosstalk between the Tumor and the Microenvironment in EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib targets EGFR dimerization and ERK1/2 phosphorylation to inhibit pleural mesothelioma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib induces EGFR and α5β1 integrin co-endocytosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Role of Endocytosis Proteins in Gefitinib-Mediated EGFR Internalisation in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gefitinib Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with gefitinib hydrochloride, specifically when it fails to inhibit downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a major regulator of cell survival and apoptosis. By blocking these signals, gefitinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Q2: Why is my gefitinib treatment not inhibiting the phosphorylation of downstream targets like Akt and ERK?
There are several potential reasons why gefitinib may not be inhibiting downstream signaling, which can be broadly categorized as issues with the experimental setup or biological resistance in the cell line.
-
Experimental Issues:
-
Suboptimal Drug Concentration or Incubation Time: The concentration of gefitinib may be too low, or the treatment duration too short to effectively block EGFR signaling.
-
Drug Instability: Gefitinib stock solutions can degrade with improper storage or multiple freeze-thaw cycles.
-
Technical Problems with Western Blotting: Issues such as poor antibody quality, inefficient protein transfer, or inappropriate buffer selection can lead to inaccurate results.
-
-
Biological Resistance:
-
Secondary EGFR Mutations: The most common resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of the receptor for ATP, reducing the binding efficiency of gefitinib.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR. A common example is the amplification of the MET proto-oncogene, which can then activate ERBB3 and the PI3K/Akt pathway independently of EGFR.
-
Downstream Mutations: Mutations in components downstream of EGFR, such as in the PIK3CA or KRAS genes, can lead to constitutive activation of these pathways, rendering them independent of upstream EGFR signaling.
-
Q3: What are typical IC50 values for gefitinib in sensitive versus resistant cell lines?
The half-maximal inhibitory concentration (IC50) of gefitinib can vary significantly between sensitive and resistant cell lines. Sensitive non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation) typically exhibit low nanomolar to low micromolar IC50 values. In contrast, resistant cell lines often have IC50 values that are several orders of magnitude higher.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for gefitinib across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number Variability | Use cells within a consistent and narrow passage number range for all experiments to minimize phenotypic drift. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for accurate and uniform cell seeding in all wells. |
| Degradation of Gefitinib Stock Solution | Prepare fresh gefitinib dilutions from a new stock for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can alter the effective concentration of gefitinib. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media. |
Issue 2: Downstream signaling (e.g., p-ERK, p-Akt) is not inhibited by gefitinib in sensitive cells.
| Potential Cause | Troubleshooting Steps |
| Ineffective Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Technical Issues with Western Blotting | Validate the specificity and quality of your primary and secondary antibodies. Optimize your Western blot protocol, paying close attention to transfer efficiency and the use of appropriate blocking buffers (e.g., 5% BSA in TBST for phosphoproteins). |
| Activation of Bypass Signaling Pathways | Investigate the potential activation of alternative pathways, such as MET or HER2, that could be circumventing EGFR inhibition. This can be assessed by Western blotting for the phosphorylated forms of these receptors. |
| Cell Line Integrity | Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination, as this can alter cellular signaling and drug response. |
Quantitative Data Summary
Table 1: Gefitinib IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib Sensitivity | Reported IC50 |
| PC-9 | Exon 19 Deletion | Sensitive | 77.26 nM, <1 µM |
| HCC827 | Exon 19 Deletion | Sensitive | 13.06 nM |
| H3255 | L858R Mutation | Sensitive | 0.003 µM |
| H1650 | Exon 19 Deletion, PTEN null | Resistant | 31.0 ± 1.0 µM |
| H1975 | L858R & T790M Mutations | Resistant | Intermediate to High |
| A |
Validation & Comparative
A Comparative Guide: Gefitinib Hydrochloride Versus Erlotinib in EGFR Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib and erlotinib are first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Both drugs are orally active, reversible inhibitors of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the catalytic site. This guide provides a detailed comparison of their performance in EGFR mutant cells, supported by experimental data, to aid researchers in selecting the appropriate agent for their studies and in the development of next-generation inhibitors.
Mechanism of Action
Gefitinib and erlotinib target the ATP-binding pocket of the EGFR kinase domain. In cells with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival. By blocking the binding of ATP, these inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Quantitative Efficacy Comparison
The in vitro potency of gefitinib and erlotinib is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines with defined EGFR mutation status.
Table 1: In Vitro IC50 Values of Gefitinib and Erlotinib in EGFR Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 2.5 - 15.3 | 5.8 - 30 | [1][2] |
| HCC827 | Exon 19 Deletion | 3.6 - 10 | 5 - 20 | [1][2] |
| H3255 | L858R | 5.6 - 50 | 12 - 50 | [1][2] |
| H1975 | L858R + T790M | >10,000 | >10,000 | [1][2] |
| H1650 | Exon 19 Deletion (with PTEN loss) | >10,000 | >10,000 | [1][2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Binding Affinity
While both gefitinib and erlotinib are potent inhibitors of activating EGFR mutants, direct comparative data for their binding affinities (e.g., Kd values) across a range of mutations are not consistently reported in the literature. However, studies suggest that activating mutations in the EGFR kinase domain increase the receptor's affinity for both inhibitors by lowering its affinity for ATP. The T790M resistance mutation, on the other hand, increases the receptor's ATP affinity, thereby reducing the potency of both gefitinib and erlotinib.
Resistance Profiles
The clinical efficacy of both gefitinib and erlotinib is ultimately limited by the development of acquired resistance.
Table 2: Mechanisms of Acquired Resistance to Gefitinib and Erlotinib
| Resistance Mechanism | Description | Relevance to Gefitinib | Relevance to Erlotinib |
| Secondary EGFR Mutations | |||
| T790M "Gatekeeper" Mutation | A threonine-to-methionine substitution in exon 20 increases ATP affinity and causes steric hindrance, preventing drug binding. This is the most common mechanism of resistance, accounting for 50-60% of cases. | High | High |
| Exon 20 Insertions | Insertions in exon 20 can lead to a conformational change in the drug-binding pocket, impairing inhibitor binding. | High | High |
| C797S Mutation | A cysteine-to-serine substitution at codon 797 prevents the covalent binding of irreversible EGFR inhibitors but has less impact on reversible inhibitors. | Low | Low |
| Bypass Track Activation | |||
| MET Amplification | Amplification of the MET proto-oncogene leads to activation of the PI3K/AKT pathway independent of EGFR signaling. This occurs in approximately 5-20% of resistant cases. | High | High |
| HER2 (ERBB2) Amplification | Amplification of the HER2 gene can also activate downstream signaling pathways, bypassing EGFR inhibition. | Moderate | Moderate |
| AXL Receptor Tyrosine Kinase Activation | Overexpression or activation of AXL can mediate resistance by activating alternative survival pathways. | Moderate | Moderate |
| Downstream Signaling Alterations | |||
| PIK3CA Mutations | Activating mutations in the PIK3CA gene can lead to constitutive activation of the PI3K/AKT pathway. | Moderate | Moderate |
| MAPK1 Amplification | Amplification of the MAPK1 gene, which encodes ERK2, can drive resistance by maintaining downstream signaling. | Low | Low |
| Histologic Transformation | |||
| Small Cell Lung Cancer (SCLC) Transformation | A subset of EGFR-mutant NSCLC can transform into SCLC, a histology that is not dependent on EGFR signaling. | Moderate | Moderate |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values of gefitinib and erlotinib.
-
Cell Seeding: EGFR mutant and wild-type NSCLC cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of gefitinib or erlotinib (typically ranging from 0.001 to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After 72 hours, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EGFR Signaling
This method is used to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of gefitinib or erlotinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of gefitinib and erlotinib.
Caption: General experimental workflow for comparing the efficacy of gefitinib and erlotinib.
Conclusion
Gefitinib and erlotinib exhibit comparable efficacy against NSCLC cells harboring activating EGFR mutations, such as exon 19 deletions and the L858R mutation. Both first-generation inhibitors are largely ineffective against the common T790M resistance mutation. The choice between gefitinib and erlotinib in a research setting may depend on the specific cell line and the experimental context. Understanding their shared mechanisms of action and resistance is crucial for the development of next-generation EGFR TKIs designed to overcome these limitations.
References
Gefitinib Hydrochloride in Non-Small Cell Lung Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of gefitinib hydrochloride across various subtypes of non-small cell lung cancer (NSCLC), with a focus on tumors harboring epidermal growth factor receptor (EGFR) mutations. The data presented is compiled from a range of clinical studies to support research and development efforts in oncology.
Comparative Efficacy of Gefitinib in EGFR-Mutated NSCLC
Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant clinical activity in patients with NSCLC whose tumors harbor activating EGFR mutations. The efficacy, however, varies depending on the specific type of mutation.
Common EGFR Mutations: Exon 19 Deletions and L858R Substitution
The most prevalent sensitizing EGFR mutations are deletions in exon 19 and the L858R point mutation in exon 21. Clinical data consistently shows that patients with these mutations derive a substantial benefit from gefitinib treatment.
A pooled analysis of prospective trials revealed that the objective response rate (ORR) for patients with exon 19 deletions was 80.3%, while for those with the L858R mutation, it was 81.8%.[1] The median progression-free survival (PFS) in these studies ranged from 7.7 to 12.9 months.[1]
However, some studies suggest a differential benefit between these two common mutations. One retrospective analysis indicated that patients with exon 19 deletions had a significantly longer median PFS (20 months vs. 8 months) and overall survival (OS) (36 months vs. 22 months) compared to those with the L858R mutation when treated with first-line gefitinib.[2] Another study reported a higher response rate in patients with exon 19 deletions (72.9%) compared to those with the exon 21 L858R mutation (55.6%).[3]
| NSCLC Subtype (Common Mutations) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| EGFR Exon 19 Deletion | 72.9% - 95%[3][4] | 8.9 - 20[2][4] | 19.8 - 38[3][5] |
| EGFR Exon 21 L858R | 55.6% - 81.8%[1][3] | 7.8 - 9.1[3][4] | 16.5 - 17[3][5] |
Uncommon EGFR Mutations
The efficacy of gefitinib in NSCLC patients with uncommon EGFR mutations, such as G719X and L861Q, is less pronounced compared to common mutations. A post-hoc analysis of the NEJ002 study showed that patients with these uncommon mutations had a significantly shorter OS (11.9 months) compared to those with common mutations (29.3 months) when treated with gefitinib.[6] The overall response rate to EGFR-TKIs in patients with uncommon EGFR mutations is reported to be around 41%.[6]
| NSCLC Subtype (Uncommon Mutations) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| EGFR G719X or L861Q | ~41%[6] | Not specified in detail | 11.9 - 12[6] |
Experimental Protocols
The clinical data presented in this guide is derived from rigorously conducted clinical trials. Below are representative methodologies employed in these studies.
Representative Phase III Clinical Trial Protocol for First-Line Gefitinib Treatment
-
Patient Selection: Chemotherapy-naïve patients with Stage IIIB or IV NSCLC with tumors harboring activating EGFR mutations (exon 19 deletion or L858R) were enrolled. Eligibility often required an ECOG performance status of 0-2.
-
Study Design: This was typically a randomized, open-label, multicenter phase III trial. Patients were randomized to receive either gefitinib monotherapy or a standard platinum-based chemotherapy regimen.
-
Treatment: The gefitinib arm received a daily oral dose of 250 mg until disease progression or unacceptable toxicity.[1][7] The chemotherapy arm typically received a platinum-based doublet, such as cisplatin plus pemetrexed, for a set number of cycles.
-
Outcome Measures: The primary endpoint was progression-free survival. Secondary endpoints included overall survival, objective response rate, disease control rate, and safety.
-
Tumor Assessment: Tumor response was evaluated every 6-8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).
EGFR Mutation Testing Methodology
The identification of EGFR mutations is critical for patient selection. The following methods are commonly used in clinical practice and trials:
-
Sample Collection: Tumor tissue is obtained from a primary or metastatic site via biopsy or surgical resection and is typically formalin-fixed and paraffin-embedded (FFPE). Cytology samples can also be utilized.
-
DNA Extraction: DNA is extracted from the tumor tissue.
-
Mutation Analysis:
-
Real-Time Polymerase Chain Reaction (PCR): This is a highly sensitive and rapid method for detecting specific, known mutations.[8]
-
Direct DNA Sequencing (Sanger Sequencing): While considered a gold standard, it has lower sensitivity compared to targeted methods.
-
Next-Generation Sequencing (NGS): This high-throughput method can detect a wide range of mutations simultaneously.[9]
-
Visualizing Molecular Pathways and Experimental Design
To further elucidate the mechanisms of action and the structure of the clinical trials, the following diagrams are provided.
Caption: EGFR Signaling Pathway Inhibition by Gefitinib.
Caption: Representative Phase III Clinical Trial Workflow.
References
- 1. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Efficacy of gefitinib in epidermal growth factor receptor-activating mutation-positive nonsmall cell lung cancer: Does exon 19 deletion differ from exon 21 mutation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exon 19 deletion mutations of epidermal growth factor receptor are associated with prolonged survival in non-small cell lung cancer patients treated with gefitinib or erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of Gefitinib against Non–Small-Cell Lung Cancer with the Uncommon EGFR Mutations G719X and L861Q - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patientpower.info [patientpower.info]
- 9. Testing Guidelines [rethinkingnsclc.com]
A Comparative Guide to Gefitinib Hydrochloride Combination Therapy with Chemotherapy for Non-Small Cell Lung Cancer
For researchers and drug development professionals navigating the therapeutic landscape of non-small cell lung cancer (NSCLC), the strategic combination of targeted therapies and conventional chemotherapy is a cornerstone of modern oncology. This guide provides an objective comparison of gefitinib hydrochloride, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in combination with various chemotherapy regimens. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways to inform future research and clinical trial design.
Performance Benchmarks: Gefitinib in Combination vs. Monotherapy
Clinical trials have consistently demonstrated that for patients with EGFR-mutated NSCLC, combining gefitinib with chemotherapy, particularly platinum-based doublets, can lead to superior outcomes compared to gefitinib monotherapy. The most significant improvements are typically observed in Progression-Free Survival (PFS) and Objective Response Rate (ORR), with some studies also reporting a benefit in Overall Survival (OS).
Efficacy Data from Key Clinical Trials
The following tables summarize the quantitative outcomes from pivotal studies comparing gefitinib plus chemotherapy to gefitinib alone.
Table 1: First-Line Treatment of EGFR-Mutant NSCLC
| Clinical Trial (Regimen) | Objective Response Rate (ORR) - Combination | ORR - Gefitinib Alone | Median Progression-Free Survival (PFS) - Combination (months) | Median PFS - Gefitinib Alone (months) | Median Overall Survival (OS) - Combination (months) | Median OS - Gefitinib Alone (months) |
| NEJ009 (Gefitinib + Carboplatin/Pemetrexed) | 84%[1] | 67%[1] | 20.9[1] | 11.2 - 11.9[1] | 50.9[2] | 38.8[2] |
| Indian Phase III Trial (Gefitinib + Pemetrexed/Carboplatin) | 81%[3] | 69%[3] | 16[3] | 8[3] | Not Reached | 18[3] |
| GAP BRAIN Trial (Gefitinib + Pemetrexed/Platinum for Brain Mets) | 80.0%[4] | 64.2%[4] | 16.3[4] | 9.5[4] | 35.0[4] | 28.9[4] |
A meta-analysis of ten studies involving 1,528 patients further reinforces these findings, showing significantly improved ORR, Disease Control Rate (DCR), PFS, and OS with the combination therapy in the sub-population with positive EGFR mutations.[5]
Safety and Tolerability Profile
While the combination of gefitinib and chemotherapy enhances efficacy, it is also associated with a higher incidence of adverse events. Hematologic toxicities are notably more frequent with the addition of chemotherapy.
Table 2: Grade ≥3 Adverse Events
| Clinical Trial (Regimen) | Key Grade ≥3 Adverse Events (Combination) | Incidence (Combination) | Key Grade ≥3 Adverse Events (Gefitinib Alone) | Incidence (Gefitinib Alone) |
| NEJ009 (Gefitinib + Carboplatin/Pemetrexed) | Neutropenia, Anemia, Thrombocytopenia[2] | 65.3%[2] | Liver Toxicity[2] | 31.0%[2] |
| Indian Phase III Trial (Gefitinib + Pemetrexed/Carboplatin) | Overall Grade ≥3 Toxicities | 51%[3] | Overall Grade ≥3 Toxicities | 25%[3] |
| IMPRESS (Gefitinib + Cisplatin/Pemetrexed - Post-Progression) | Anemia, Neutropenia[6] | 28% (Serious AEs) | Anemia, Neutropenia | 21% (Serious AEs) |
It is important to note that while the incidence of grade 3 or higher toxicities is increased, these are generally considered manageable within clinical practice.[5][7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, understanding the methodologies employed in these clinical trials is paramount.
Key Methodologies
-
Patient Selection and EGFR Mutation Analysis: Patients enrolled in these pivotal trials typically have histologically confirmed, advanced (Stage IIIB/IV) non-squamous NSCLC and a confirmed activating EGFR mutation (e.g., exon 19 deletion or L858R mutation).[5][1] EGFR mutation status is determined from tumor tissue or cytology samples using methods such as PCR-based assays or next-generation sequencing (NGS).[1][8][9]
-
Treatment Regimens:
-
Combination Arm: Gefitinib is administered orally at a standard dose of 250 mg once daily, in conjunction with intravenous chemotherapy. A common and effective regimen is carboplatin (AUC 5) and pemetrexed (500 mg/m²) given in 3-week cycles for a defined number of cycles (often 4-6), followed by maintenance therapy with gefitinib and pemetrexed.[5][1]
-
Monotherapy Arm: Patients receive gefitinib 250 mg orally once daily until disease progression.[5][1]
-
-
Efficacy and Safety Evaluation:
-
Tumor Response: Tumor assessments are typically performed every 6-8 weeks, and response is evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5][10]
-
Adverse Events: The safety profile is monitored continuously, with adverse events graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][10][11]
-
Visualizing the Mechanisms of Action
The synergistic effect of combining gefitinib with chemotherapy is rooted in their complementary mechanisms of action at the molecular level. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow of a typical clinical trial.
Caption: EGFR signaling pathway and points of therapeutic intervention.
Preclinical studies suggest that gefitinib, by inhibiting EGFR, blocks downstream pro-survival pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK.[6][12] This can render cancer cells more susceptible to the DNA-damaging effects of chemotherapy. Conversely, some chemotherapeutic agents may induce feedback activation of the EGFR pathway, which can then be effectively blocked by gefitinib.[13]
Caption: Generalized workflow of a randomized clinical trial.
Alternative Chemotherapy Combinations
While the combination of gefitinib with pemetrexed and a platinum agent is the most extensively studied and has shown the most promising results, other chemotherapy agents have been investigated with more varied outcomes.
-
Vinorelbine: A phase I study combining gefitinib with vinorelbine (with or without cisplatin) reported an unacceptable rate of severe myelosuppression, particularly febrile neutropenia, and did not support the concurrent administration of this combination.[14] However, preclinical studies suggest that a sequential administration of vinorelbine followed by gefitinib might enhance the antitumor effect and could be a more viable strategy.[15] In the adjuvant setting for resected NSCLC, gefitinib demonstrated improved disease-free survival over vinorelbine plus cisplatin, although this did not translate into a significant overall survival benefit.[16]
-
Gemcitabine: A large phase III trial (INTACT 1) did not show an improvement in efficacy when gefitinib was added to gemcitabine and cisplatin for chemotherapy-naive patients with advanced NSCLC.[7][17]
Conclusion
The addition of chemotherapy, particularly pemetrexed and carboplatin/cisplatin, to gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC significantly improves key clinical outcomes, including progression-free survival and objective response rate, when compared to gefitinib monotherapy. This enhanced efficacy comes at the cost of increased, though generally manageable, toxicity. The synergistic relationship between gefitinib and certain chemotherapeutic agents is supported by preclinical evidence demonstrating complementary effects on critical cell signaling pathways. For researchers and drug developers, these findings underscore the potential of rationally designed combination therapies to overcome treatment resistance and improve patient outcomes in targeted oncology. Future research may focus on optimizing treatment schedules, exploring novel combination partners, and identifying biomarkers to predict which patients will derive the most benefit from these combined-modality approaches.
References
- 1. EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism between gefitinib and cisplatin in non-small cell lung cancer cells: why randomized trials failed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. targetedonc.com [targetedonc.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. patientpower.info [patientpower.info]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. Gefitinib and chemotherapy combination studies in five novel human non small cell lung cancer xenografts. Evidence linking EGFR signaling to gefitinib antitumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC): Optimizing Synergy Through Sequential Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib (IRESSA) with vinorelbine or vinorelbine/cisplatin for chemotherapy-naive non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequential use of vinorelbine followed by gefitinib enhances the antitumor effect in NSCLC cell lines poorly responsive to reversible EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gefitinib Versus Vinorelbine Plus Cisplatin as Adjuvant Treatment for Stage II-IIIA (N1-N2) EGFR-Mutant NSCLC: Final Overall Survival Analysis of CTONG1104 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Gefitinib and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to targeted therapies remains a critical challenge in oncology. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the majority of patients eventually develop resistance, necessitating a comprehensive understanding of cross-resistance patterns with other TKIs to guide subsequent treatment strategies and the development of novel therapeutic agents. This guide provides a comparative analysis of cross-resistance between gefitinib and other TKIs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of TKI Efficacy in Gefitinib-Resistant Models
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various TKIs against gefitinib-sensitive and gefitinib-resistant NSCLC cell lines. This data provides a quantitative measure of cross-resistance and the efficacy of next-generation inhibitors.
Table 1: IC50 Values of EGFR TKIs in Gefitinib-Sensitive and Acquired Resistance NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Gefitinib IC50 (µM) | Afatinib IC50 (µM) | Osimertinib IC50 (µM) |
| PC-9 | Exon 19 del | - (Sensitive) | 0.0033 | 0.00032 | ~0.012 |
| RPC-9 | Exon 19 del, T790M | T790M | 11.45 | 0.164 | Not specified |
| H1650 | Exon 19 del | - (Sensitive) | 31.0 | Not specified | 9.7 |
| H1650GR | Exon 19 del | T790M negative | 50.0 | Not specified | 8.5 |
| H1975 | L858R, T790M | T790M | >10 | Not specified | 0.037 |
| HCC827 | Exon 19 del | - (Sensitive) | 0.013 | Not specified | Not specified |
| HCC827GR | Exon 19 del | MET Amplification | >4 | Not specified | Not specified |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Efficacy of MET Inhibitors in Combination with Gefitinib in a MET-Amplified Gefitinib-Resistant Model
| Cell Line | Treatment | IC50 (Gefitinib) | Notes |
| HCC827GR | Gefitinib | > 10 µM | Gefitinib-resistant cell line with MET amplification. |
| HCC827GR | Gefitinib + Crizotinib | Sensitivity Restored | The addition of a MET inhibitor restores sensitivity to gefitinib.[6] |
| HCC827GR | Gefitinib + Capmatinib | Synergistic Effect | Combination therapy shows a synergistic anti-tumor effect.[7] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of TKIs on NSCLC cell lines and to calculate the IC50 values.
-
Cell Seeding:
-
Harvest and count NSCLC cells (e.g., PC-9, H1650, and their gefitinib-resistant counterparts).
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of the TKIs (Gefitinib, Afatinib, Osimertinib) in culture medium. A typical concentration range is 0.01 nM to 10 µM.[8]
-
Remove the medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status and expression levels of key proteins in the EGFR and bypass signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat gefitinib-sensitive and -resistant cells with the respective TKIs at desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, ERK, and MET overnight at 4°C.[8][10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Beta-actin or GAPDH is typically used as a loading control.
-
Visualizing Resistance Mechanisms and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in gefitinib resistance and a logical workflow for investigating cross-resistance.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: MET amplification as a bypass mechanism for gefitinib resistance.
Caption: A logical workflow for investigating TKI cross-resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gefitinib Hydrochloride and Osimertinib for T790M-Mutated Non-Small Cell Lung Cancer
A definitive guide for researchers and drug development professionals on the differential efficacy and mechanisms of action of first and third-generation EGFR tyrosine kinase inhibitors in the context of the T790M resistance mutation.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of the EGFR T790M mutation represents a critical juncture in treatment strategy. This mutation, a common mechanism of acquired resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib hydrochloride, has necessitated the development of more advanced therapeutic agents. This guide provides a comprehensive comparison of this compound and the third-generation TKI, osimertinib, specifically for the treatment of T790M-mutated NSCLC, supported by clinical trial data and mechanistic insights.
Executive Summary
Osimertinib has unequivocally demonstrated superiority over chemotherapy in patients with T790M-positive NSCLC who have progressed on a prior EGFR TKI.[1][2][3][4] In contrast, gefitinib, a first-generation EGFR TKI, is largely ineffective against tumors harboring the T790M mutation.[5][6][7] The T790M mutation, often referred to as the "gatekeeper" mutation, alters the ATP-binding pocket of the EGFR kinase domain, which significantly reduces the binding affinity of first-generation TKIs like gefitinib.[8][9][10] Osimertinib, a third-generation, irreversible EGFR TKI, was specifically designed to overcome this resistance mechanism and has become the standard of care in this setting.[9][11][12]
Comparative Efficacy
Clinical data starkly highlights the differential efficacy of gefitinib and osimertinib in the presence of the T790M mutation. While direct head-to-head trials of gefitinib versus osimertinib in a T790M-positive population are not standard due to the known lack of efficacy of gefitinib, the AURA3 trial provides robust data for osimertinib's performance against the then-standard of care, chemotherapy.
| Efficacy Endpoint | Osimertinib (AURA3 Trial) | Gefitinib (in T790M-positive setting) |
| Objective Response Rate (ORR) | 71%[1] | Not routinely used due to lack of efficacy. Preclinical and retrospective data show minimal to no response. |
| Median Progression-Free Survival (PFS) | 10.1 months[1] | Not applicable in a clinical trial setting. Progression is expected. |
| Median Overall Survival (OS) | Not statistically significant vs. chemotherapy in the final analysis, likely due to high crossover rates.[13] | Not applicable. |
Mechanism of Action and Resistance
The fundamental difference in the efficacy of gefitinib and osimertinib in T790M-mutated NSCLC lies in their molecular interactions with the mutated EGFR.
Gefitinib: As a first-generation, reversible EGFR TKI, gefitinib competes with ATP for binding to the kinase domain of EGFR.[5][14][15] The T790M mutation, by substituting a small threonine residue with a bulkier methionine at position 790, increases the receptor's affinity for ATP, effectively outcompeting gefitinib and rendering it ineffective.[8][9][10]
Osimertinib: In contrast, osimertinib is a third-generation, irreversible EGFR TKI. It is designed to form a covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[11] This irreversible binding allows osimertinib to potently inhibit EGFR signaling even in the presence of the T790M mutation.[11][16] Furthermore, osimertinib exhibits selectivity for mutant EGFR over wild-type EGFR, which contributes to a more favorable safety profile.[11][17]
Signaling Pathway Overview
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumor growth. The T790M mutation sustains this activation in the presence of first-generation TKIs.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols: AURA3 Trial
The AURA3 trial was a pivotal phase III, open-label, randomized study that established the efficacy of osimertinib in T790M-positive NSCLC.
Patient Population: Patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had disease progression after first-line EGFR-TKI therapy.
Randomization: Patients were randomized in a 2:1 ratio to receive either:
-
Osimertinib: 80 mg orally, once daily.
-
Chemotherapy: Pemetrexed plus either carboplatin or cisplatin, administered intravenously every 3 weeks for up to six cycles.
Primary Endpoint: Investigator-assessed progression-free survival (PFS).
Key Secondary Endpoints: Objective response rate (ORR), duration of response, disease control rate, and overall survival (OS).
Caption: AURA3 clinical trial workflow.
Safety and Tolerability
Osimertinib is generally well-tolerated, with a manageable side-effect profile compared to chemotherapy.
| Adverse Events (Grade ≥3) | Osimertinib (AURA3 Trial) | Chemotherapy (AURA3 Trial) |
| Overall | 23% | 47% |
| Diarrhea | 1% | 1% |
| Rash | <1% | 0% |
| Nausea | <1% | 3% |
| Fatigue | <1% | 2% |
Note: Data from the AURA3 trial.
Conclusion
For researchers, scientists, and drug development professionals, the comparison between this compound and osimertinib in the context of the T790M mutation serves as a clear example of the evolution of targeted cancer therapy. While gefitinib was a foundational first-generation EGFR TKI, its efficacy is nullified by the T790M resistance mutation. Osimertinib, through its rational design as a third-generation, irreversible inhibitor, effectively overcomes this resistance, offering significant clinical benefit to patients with T790M-positive NSCLC. The robust data from the AURA clinical trial program firmly establishes osimertinib as the standard of care in this setting, underscoring the importance of molecular profiling and the continuous development of next-generation inhibitors to address acquired resistance. Future research may focus on combination therapies to further delay or overcome resistance to osimertinib.[18][19][20][21]
References
- 1. JNCCN 360 - Non–Small Cell Lung Cancer - Osimertinib or Platinum/Pemetrexed in EGFR T790M–Positive Lung Cancer [jnccn360.org]
- 2. onclive.com [onclive.com]
- 3. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 4. onclive.com [onclive.com]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Emergence of epidermal growth factor receptor T790M mutation during chronic exposure to gefitinib in a non small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T790M - Wikipedia [en.wikipedia.org]
- 10. oncologypro.esmo.org [oncologypro.esmo.org]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 14. youtube.com [youtube.com]
- 15. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 16. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Osimertinib vs Sequential Gefitinib/Osimertinib in Advanced EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 20. A Phase II trial of alternating osimertinib and gefitinib therapy in advanced EGFR-T790M positive non-small cell lung cancer: OSCILLATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Gefitinib Hydrochloride's Efficacy: In Vitro vs. In Vivo
Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has demonstrated significant antitumor activity in both preclinical and clinical settings. This guide provides a comparative overview of the in vitro and in vivo efficacy of gefitinib hydrochloride, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action
Gefitinib competitively and reversibly binds to the ATP-binding pocket within the EGFR tyrosine kinase domain.[1] This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for cancer cell growth, survival, and proliferation.[2][3] The primary pathways inhibited include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[1][2] This inhibition ultimately leads to reduced cell proliferation, induction of apoptosis, and decreased angiogenesis in tumors dependent on EGFR signaling.[1][4] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[2]
In Vitro Efficacy
The in vitro activity of gefitinib is typically assessed by its ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure.
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (Gefitinib) | Reference |
| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 77.26 nM | [5] |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 13.06 nM | [5][6] |
| H3255 | Lung Adenocarcinoma | L858R | 0.003 µM (3 nM) | [7] |
| 11-18 | Lung Adenocarcinoma | EGFR-mutant | 0.39 µM (390 nM) | [7] |
| A549 | Lung Adenocarcinoma | Wild Type | 15.11 ± 0.05 µM | [8] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Wild Type | 14.23 ± 0.08 µM | [8] |
| NCI-H1437 | Lung Adenocarcinoma | Wild Type | 20.44 ± 1.43 µM | [8] |
| H1975 | Lung Adenocarcinoma | L858R, T790M | Resistant (> 4 µM) | [6] |
| H1650 | Lung Adenocarcinoma | Exon 19 Deletion | Resistant | [7] |
| NR6W | Fibroblast (EGFR overexpressing) | - | 57 nM | [9] |
| NR6wtEGFR | Fibroblast (EGFR expressing) | - | 37 nM | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and serum concentration.
In Vivo Efficacy
In vivo efficacy is commonly evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
| Tumor Model (Cell Line) | Cancer Type | Gefitinib Dosage and Administration | Outcome | Reference |
| H322 | Non-Small Cell Lung Cancer | 60 mg/kg, i.p. daily, 5/7 days for 4 weeks | Significant tumor growth delay observed. | [10] |
| H157 | Non-Small Cell Lung Cancer | 50 mg/kg, i.p. daily, 5/7 days for 3 weeks | No tumor growth delay observed (gefitinib-resistant line). | [10] |
| H22 | Murine Hepatocellular Carcinoma | 100 mg/kg | Significant inhibition of tumor growth (Inhibition Rate: 30-41%). | [11] |
| A549 | Human Lung Cancer | Not specified | Gefitinib nanoparticles showed enhanced antitumor effects compared to free gefitinib. | [12][13] |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8 Method)
This protocol outlines a common method for determining the cytotoxic effects of gefitinib on cancer cell lines.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[14]
-
Cell Seeding : Cells in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.[14][15]
-
Drug Treatment : After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of gefitinib.[15]
-
Incubation : The plates are incubated for a further 72 hours.[15]
-
Viability Assessment : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for another 2 hours.[15]
-
Data Acquisition : The absorbance of each well is measured at 450 nm using a microplate reader.[15]
-
Analysis : Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of gefitinib in a mouse model.
-
Animal Models : Athymic nude mice are typically used for xenograft studies.[10] The animals are housed under specific pathogen-free conditions.
-
Tumor Cell Implantation : Human non-small cell lung cancer cells (e.g., H322 or H157) are harvested, resuspended in a suitable medium, and injected subcutaneously into the flanks of the mice.[10]
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration : Once tumors reach a predetermined size, mice are randomized into control and treatment groups. Gefitinib is administered, for example, intraperitoneally (i.p.) at a dose of 50-60 mg/kg daily for a specified number of weeks.[10]
-
Endpoint : The study continues until tumors in the control group reach a specific size or for a predetermined duration. Efficacy is assessed by comparing the tumor growth delay between the treated and control groups.[10]
-
Pharmacodynamic Analysis : At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess the inhibition of EGFR signaling pathways (e.g., phosphorylation of EGFR, ERK, and AKT).[16]
Conclusion
The data consistently demonstrates that this compound is a potent inhibitor of EGFR signaling. In vitro studies provide precise IC50 values that highlight its high efficacy in cell lines with activating EGFR mutations and relative ineffectiveness in wild-type or resistant lines. In vivo xenograft models confirm these findings in a more complex biological system, showing significant tumor growth inhibition in sensitive tumor types. The provided methodologies offer standardized approaches for researchers to further investigate the efficacy and mechanisms of gefitinib and other EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor effect of Gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, combined with cytotoxic agent on murine hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gefitinib Hydrochloride and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1] The success of gefitinib has spurred the development of numerous analogs, each with distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of gefitinib and its key analogs, focusing on their performance backed by experimental data to inform preclinical and clinical research decisions.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of gefitinib and its prominent analogs, erlotinib and afatinib, against various NSCLC cell lines harboring different EGFR mutation statuses.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | PC-9 | Exon 19 Deletion | 77.26 | [2] |
| HCC827 | Exon 19 Deletion | 13.06 | [2] | |
| H3255 | L858R | 0.075 (µM) | [3] | |
| H1650 | Exon 19 Deletion | 31.0 (µM) | [2] | |
| A431 | Wild-Type (Overexpressed) | 19.77 (µM) | [2] | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [4] |
| H3255 | L858R | 12 | [4] | |
| H1975 | L858R + T790M | > 10,000 | [5] | |
| Afatinib | PC-9 | Exon 19 Deletion | 0.8 | [4] |
| H3255 | L858R | 0.3 | [4] | |
| H1975 | L858R + T790M | 57 | [4] |
Comparative Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are crucial for its efficacy and safety. Below is a comparative summary of the pharmacokinetic parameters of gefitinib, erlotinib, and afatinib in preclinical models.
| Parameter | Gefitinib | Erlotinib | Afatinib |
| Cmax (ng/mL) | ~164-181 | Not specified | Not specified |
| Tmax (h) | 5 | Not specified | 2-5 |
| AUC (ng·h/mL) | Not specified | Not specified | Not specified |
| Bioavailability (%) | Variable | ~60 | 11-45 |
| Reference | [6] | [7] | [6] |
Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the drug solutions to the wells and incubate for 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of EGFR inhibitors in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
NSCLC cell line (e.g., NCI-H1975)
-
Matrigel
-
Gefitinib or analogs formulated for in vivo administration
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of 5 x 10^6 tumor cells in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[11]
-
Group Randomization: When tumors reach the desired size, randomize the animals into treatment and control groups with similar average tumor volumes.[10]
-
Drug Administration: Administer the EGFR inhibitor or vehicle control according to the planned dosing regimen (e.g., daily oral gavage).[12]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[12]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform pharmacodynamic marker analysis (e.g., western blot for phosphorylated EGFR).[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biomarkers for Gefitinib Hydrochloride Sensitivity
An Objective Comparison of Key Biomarkers and Experimental Protocols for Predicting Response to the EGFR Tyrosine Kinase Inhibitor, Gefitinib.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of prominent biomarkers associated with sensitivity and resistance to gefitinib hydrochloride. We present a comparative analysis of key genetic markers, detailed experimental protocols for their detection, and quantitative data to support their predictive value in non-small cell lung cancer (NSCLC).
Predictive Biomarkers: A Comparative Overview
The efficacy of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is largely dependent on the specific molecular characteristics of the tumor. Several biomarkers have been identified that can predict a patient's response to treatment. This section compares the most well-established of these markers.
Table 1: Comparison of Biomarkers for Predicting Gefitinib Response
| Biomarker | Role in Gefitinib Response | Typical Method of Detection | Reported Response Rate (in biomarker-positive patients) | Key Considerations |
| EGFR Activating Mutations | Primary determinant of sensitivity [1][2][3] | Sanger Sequencing, PCR-based methods | 55% - 91%[3] | Mutations in exons 19 (deletions) and 21 (L858R) are most common and strongly associated with a favorable response.[4] |
| HER2 (ERBB2) Amplification | Associated with increased sensitivity [2] | Fluorescence In Situ Hybridization (FISH) | 34.8% (in HER2 FISH-positive and EGFR-positive patients) | Can be a mechanism of acquired resistance to EGFR TKIs in some contexts.[4] |
| MET Amplification | Mediates acquired resistance [5][6] | Fluorescence In Situ Hybridization (FISH) | Significantly lower in MET-amplified tumors | Often emerges as a mechanism of resistance in patients who initially responded to gefitinib.[5] |
| KRAS Mutations | Associated with primary resistance [7][8] | Allele-Specific Polymerase Chain Reaction (AS-PCR) | Near 0% | KRAS and EGFR mutations are often mutually exclusive.[8] |
| BRAF Mutations | Can mediate acquired resistance | Sequencing | Rare, but can emerge after gefitinib treatment | A less common mechanism of resistance compared to MET amplification. |
| PIK3CA Mutations | May contribute to resistance | Sequencing | Variable, often co-occurs with other mutations | Its role as an independent predictor of resistance is still under investigation. |
Signaling Pathways and Drug Action
The following diagram illustrates the EGFR signaling pathway and the points at which various biomarkers exert their influence on gefitinib sensitivity and resistance.
Experimental Workflows and Protocols
Accurate and reproducible biomarker detection is critical for patient stratification. This section provides an overview of the experimental workflows and detailed protocols for the key assays.
Experimental Workflow for Biomarker Validation
Detailed Experimental Protocols
Sanger sequencing remains a gold standard for detecting specific point mutations and small insertions/deletions in the EGFR gene.[9][10][11][12]
I. DNA Extraction:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5-10 µm thick).
-
Deparaffinize the sections using xylene and rehydrate through a series of graded ethanol washes.
-
Perform tissue lysis using a proteinase K-based digestion buffer overnight at 56°C.
-
Extract genomic DNA using a commercially available DNA extraction kit suitable for FFPE tissues, following the manufacturer's instructions.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
II. PCR Amplification:
-
Design primers to amplify exons 18, 19, 20, and 21 of the EGFR gene.
-
Set up PCR reactions containing template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with an optimized annealing temperature and extension time for each exon.
-
Verify the PCR product size by agarose gel electrophoresis.
III. Sequencing Reaction:
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either forward or reverse), and a mixture of dNTPs and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Purify the sequencing products to remove unincorporated ddNTPs.
IV. Capillary Electrophoresis and Data Analysis:
-
Separate the sequencing products by size using an automated capillary electrophoresis instrument.
-
Analyze the resulting electropherogram using sequencing analysis software to identify any mutations compared to the wild-type EGFR reference sequence.
FISH is a robust method for determining gene amplification by visualizing the number of gene copies within individual cells.[13][14][15][16][17][18][19][20][21][22]
I. Slide Preparation:
-
Prepare 4-5 µm thick sections from the FFPE tumor block and mount them on positively charged slides.
-
Deparaffinize the slides in xylene and rehydrate through graded ethanol washes.
II. Pre-treatment:
-
Perform heat-induced epitope retrieval using a citrate buffer.
-
Digest the tissue with a pepsin solution to allow probe penetration.
III. Probe Hybridization:
-
Apply a dual-color probe set containing a probe for the target gene (MET or HER2) and a control probe for the centromere of the corresponding chromosome (CEP7 for MET, CEP17 for HER2).
-
Co-denature the probe and the target DNA on the slide at 75-80°C for 5-10 minutes.
-
Hybridize the probe to the target DNA by incubating the slides in a humidified chamber at 37°C overnight.
IV. Post-Hybridization Washes and Counterstaining:
-
Wash the slides in a series of stringency wash buffers to remove unbound probe.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
V. Signal Enumeration and Interpretation:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
-
Count the number of signals for the target gene and the centromere in at least 50-100 non-overlapping tumor cell nuclei.[17]
-
Calculate the ratio of the target gene to the centromere. A ratio of ≥2.0 is typically considered amplification.
AS-PCR is a sensitive and specific method for detecting known point mutations in the KRAS gene.[23][24][25][26][27]
I. DNA Extraction:
-
Extract genomic DNA from FFPE tumor tissue as described for Sanger sequencing.
II. Primer Design:
-
Design a set of forward primers, each specific to a different common KRAS mutation (e.g., in codons 12 and 13). The 3' end of each primer should match the mutant allele.
-
Design a common reverse primer.
-
Design primers for a control gene to ensure DNA integrity.
III. Real-Time PCR:
-
Set up separate real-time PCR reactions for each mutation-specific primer set and the control gene. Each reaction should contain template DNA, the specific forward primer, the common reverse primer, a fluorescent probe (e.g., TaqMan), and PCR master mix.
-
Perform real-time PCR using a thermal cycler with a quantitative detection system.
IV. Data Analysis:
-
Analyze the amplification curves for each reaction.
-
A positive signal (amplification) in a reaction with a mutation-specific primer indicates the presence of that specific KRAS mutation.
-
The cycle threshold (Ct) value can be used to estimate the relative abundance of the mutant allele.
Conclusion
The selection of patients most likely to benefit from gefitinib therapy is significantly enhanced by the use of predictive biomarkers. Activating EGFR mutations are the strongest predictors of a positive response. Conversely, MET amplification and KRAS mutations are key indicators of resistance. While HER2 amplification can also be associated with sensitivity, its predictive value is an area of ongoing research. The robust and reproducible application of the experimental protocols outlined in this guide is essential for the accurate validation and clinical implementation of these critical biomarkers in the pursuit of personalized cancer therapy.
References
- 1. Biomarkers for prediction of sensitivity to EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of HER2 and EGFR gene status on gefitinib-treated patients with nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers that currently affect clinical practice: EGFR, ALK, MET, KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Activation of KRAS mediates resistance to targeted therapy in MET exon 14 mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS and MET in non-small-cell lung cancer: two of the new kids on the ‘drivers’ block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimized algorithm for Sanger sequencing-based EGFR mutation analyses in NSCLC biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 12. cd-genomics.com [cd-genomics.com]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for HER2 FISH Using a Non-cross-linking, Formalin-free Tissue Fixative to Combine Advantages of Cryo-preservation and Formalin Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 17. Test Details - NSCLC FISH Panel (ALK, RET, ROS1, MET) [knightdxlabs.ohsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Consensus for HER2 alterations testing in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. leicabiosystems.com [leicabiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers [mdpi.com]
- 24. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR | PLOS One [journals.plos.org]
- 25. Optimized Allele-Specific Real-Time PCR Assays for the Detection of Common Mutations in KRAS and BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers | Semantic Scholar [semanticscholar.org]
- 27. Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Gefitinib Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gefitinib hydrochloride, a potent antineoplastic agent, requires meticulous disposal procedures due to its hazardous characteristics, including being harmful if swallowed, a skin and eye irritant, a suspected carcinogen, and toxic to aquatic life with long-term adverse effects[1][2][3][4]. Adherence to these guidelines is not only a matter of best practice but also a legal requirement, as waste disposal is governed by local, state, and federal regulations[1][3].
General Handling and Storage
Before disposal, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2][3]. When not in use, containers should be kept securely sealed to prevent physical damage and leaks[1]. It is advisable to store the compound in a cool, well-ventilated area[3].
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound and its contaminated waste involve incineration or containment for removal by a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of with household garbage or allowed to enter sewage systems or waterways[1][4].
1. Segregation and Collection of Waste:
-
All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be segregated from other laboratory waste.
-
Place all solid waste into a clearly labeled, sealed plastic container[1].
-
For liquid waste, use a dedicated, leak-proof container that is also clearly labeled.
2. Disposal of Unused Product:
-
One recommended method for the disposal of bulk this compound is to dissolve or mix the material with a suitable combustible solvent[5].
-
This mixture should then be incinerated in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe destruction of the compound[5][6].
3. Handling Spills:
-
In the event of a spill, it is critical to avoid generating dust. Use dry clean-up procedures[1].
-
Gently sweep or vacuum up the spilled material and place it into a sealed container for disposal[1]. A vacuum cleaner fitted with a HEPA filter is recommended[1].
-
After the dry material has been collected, the area should be washed down with a large amount of water. It is imperative to prevent the runoff from entering drains[1].
4. Disposal of Contaminated Materials:
-
All items that have come into contact with this compound, such as gloves, wipes, and containers, are considered contaminated waste.
-
These materials should be placed in a segregated and sealed plastic container for disposal according to institutional and regulatory guidelines[1].
-
Empty containers should be handled as contaminated product and disposed of accordingly[5].
Quantitative Data Summary
While specific quantitative limits for disposal are not detailed in the provided safety data sheets, the hazardous nature of the compound dictates that it should be treated as a potent chemical agent. The following table summarizes key hazard information.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed[2][3][4]. |
| Skin and Eye Irritation | Causes skin irritation and serious eye damage[2][3]. |
| Carcinogenicity | Suspected of causing cancer[2][4]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2][4]. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[1][2][4]. |
Experimental Protocols and Visual Workflow
Below is a logical workflow for the proper disposal of this compound.
References
Operational Protocol: Safe Handling and Disposal of Gefitinib Hydrochloride
This guide provides essential safety and logistical procedures for researchers, scientists, and drug development professionals handling Gefitinib hydrochloride. Gefitinib is a selective tyrosine kinase inhibitor used in cancer therapy and research.[1] Due to its cytotoxic nature, it is classified as a hazardous substance, and strict adherence to these protocols is critical to minimize exposure risk and ensure laboratory safety.[2][3][4]
Hazard Identification
This compound poses several health risks and is considered a hazardous substance.[2] Key hazards identified from safety data sheets are summarized below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[2][3][4] |
| Carcinogenicity | Suspected of causing cancer.[3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all procedures involving this compound. There is no safe level of exposure to cytotoxic agents.[5] All PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste.[5]
| PPE Category | Item Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-grade) | Prevents skin absorption. The outer glove cuff should extend over the gown sleeve and can be removed immediately if contaminated.[2][5][6] |
| Body Protection | Disposable, Solid-Front, Back-Closing Gown | A low-permeability, poly-coated fabric gown protects skin and clothing from contamination. It must be discarded as hazardous waste.[5][6] |
| Eye & Face Protection | ANSI Z87.1-Compliant Safety Goggles & Full Face Shield | Protects against splashes and aerosolized particles. A face shield should be worn over goggles when handling the powder or solutions.[6][7][8] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher) | Required when handling the solid compound outside of a certified containment system to prevent inhalation of aerosolized particles.[5][6] |
| Foot & Hair Protection | Disposable Shoe Covers & Hair Bonnet | Prevents the spread of contamination outside the designated work area. Shoe covers worn in handling areas must not be worn elsewhere.[2][5][6] |
Operational Handling Protocol
All handling of this compound, especially the manipulation of the powdered form, must be performed within a certified containment system to minimize exposure.
1. Preparation of Work Area:
-
Step 1: All procedures involving this compound powder should be conducted in a designated area, within a Class II Biological Safety Cabinet (BSC) or a laboratory fume hood, to control airborne particles.[2][7]
-
Step 2: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[9]
-
Step 3: Assemble all necessary materials (vials, solvents, pipettes, waste containers) before beginning the procedure to minimize movement in and out of the containment area.
-
Step 4: Ensure a cytotoxic spill kit is readily available.[2][10]
2. Donning PPE:
-
Step 1: Before entering the designated handling area, don shoe covers, a hair cover, an N95 respirator, and safety goggles with a face shield.[5]
-
Step 2: Perform hand hygiene. Don the disposable gown, ensuring it closes in the back.[5]
-
Step 3: Don the first pair of nitrile gloves, tucking the gown cuffs underneath.
-
Step 4: Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[5]
3. Handling and Reconstitution:
-
Step 1: Carefully handle the container of this compound to avoid physical damage.[2]
-
Step 2: When weighing the powder, use dry, clean procedures and avoid generating dust.[2]
-
Step 3: For reconstitution, slowly add the solvent to the vial containing the powder to prevent aerosolization.
-
Step 4: If any contamination of the outer glove occurs, remove it immediately, and replace it with a new one.
4. Post-Handling Cleanup:
-
Step 1: Following the procedure, all disposable items (pipette tips, absorbent pads, empty vials) that have come into contact with the drug must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container.[11]
-
Step 2: Clean the work area with detergent and water. Do not use a disinfectant that could react with the chemical.[10]
-
Step 3: All cleaning materials must also be disposed of as cytotoxic waste.[2]
5. Doffing PPE:
-
Step 1: Remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Step 2: Remove the gown and other PPE before removing the inner pair of gloves.[5]
-
Step 3: Dispose of all PPE in the designated hazardous waste container.[5]
-
Step 4: Remove the inner gloves and wash hands thoroughly with soap and water.[2]
Spill Management Plan
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
1. Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.[2]
-
Restrict access to the contaminated area.
2. Procedure for Dry Spills:
-
Step 1: Wear full PPE as detailed above.
-
Step 2: Gently dampen the spilled powder with water to prevent it from becoming airborne.[2]
-
Step 3: Use a sweeper or a vacuum cleaner equipped with a HEPA filter to collect the material.[2]
-
Step 4: Place the collected residue and all cleaning materials into a sealed, labeled plastic container for disposal as cytotoxic waste.[2]
3. Procedure for Wet Spills:
-
Step 1: Wear full PPE.
-
Step 2: Use absorbent pads from a cytotoxic spill kit to contain and absorb the liquid.
-
Step 3: Place all contaminated materials into a designated cytotoxic waste container.[2]
-
Step 4: Wash the area down with a large amount of water and decontaminate with an appropriate cleaning agent. Prevent runoff from entering drains.[2]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste and handled in accordance with local, state, and federal regulations.[2]
-
Segregation: All cytotoxic waste, including unused product, contaminated PPE, labware, and cleaning materials, must be segregated from other laboratory waste.[11]
-
Containment:
-
Solid waste should be placed in a sealable, leak-proof plastic bag or container, which is then placed inside a second labeled container (double-bagged).[11]
-
Used sharps (needles, syringes) must be placed directly into an approved, puncture-proof sharps container without being recapped or crushed.[2][6]
-
Liquid waste should be collected in a sealed, clearly labeled, and leak-proof container. Do not discharge into the sewer or waterways.[2]
-
-
Final Disposal: All contained waste must be disposed of through a licensed hazardous material disposal company, typically via incineration in a facility equipped with an afterburner and scrubber.[7][12]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. benchchem.com [benchchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
